molecular formula C19H33NO5S B592915 Hexyl 6-aminohexanoate 4-methylbenzenesulfonate CAS No. 1926-86-9

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Cat. No.: B592915
CAS No.: 1926-86-9
M. Wt: 387.535
InChI Key: RVALTWBPTNLNAV-UHFFFAOYSA-N
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Description

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C19H33NO5S and its molecular weight is 387.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVALTWBPTNLNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659846
Record name 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-86-9
Record name Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes theoretical predictions based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the analysis and quality control of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for acquiring and interpreting spectroscopic data.

Introduction

This compound is an organic salt comprised of a protonated hexyl 6-aminohexanoate cation and a 4-methylbenzenesulfonate (tosylate) anion. The cation consists of the ester formed from 6-aminohexanoic acid and hexanol, while the anion is a common counterion derived from p-toluenesulfonic acid. The structural characterization of this molecule is paramount for its application in various fields, including its potential use as a linker in drug delivery systems or as a precursor in organic synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to confirm its identity, purity, and structural integrity.

This guide will provide a detailed, albeit predictive, analysis of the expected spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectra.

Hexyl_6_aminohexanoate_4_methylbenzenesulfonate cluster_cation Hexyl 6-aminohexanoate (Cation) cluster_anion 4-Methylbenzenesulfonate (Anion) C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 O1 O C5->O1 C6 C=O O1->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH2 C9->C10 C11 CH2 C10->C11 N1 NH3+ C11->N1 C_ar1 C C_ar2 C C_ar1->C_ar2 C_Me CH3 C_ar1->C_Me C_ar3 C C_ar2->C_ar3 C_ar4 C C_ar3->C_ar4 C_ar5 C C_ar4->C_ar5 S S C_ar4->S C_ar6 C C_ar5->C_ar6 C_ar6->C_ar1 O2 O- S->O2 O3 O S->O3 = O4 O S->O4 =

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often a good starting point for salts as it can dissolve both polar and nonpolar components.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for both the cation and the anion. The chemical shifts are estimated based on analogous structures and general chemical shift tables.[1]

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Cationic Protons
-CH₃ (hexyl)~0.9Triplet3H
-(CH₂)₄- (hexyl)~1.2-1.4Multiplet8H
-O-CH₂- (hexyl)~4.1Triplet2H
-C(=O)-CH₂-~2.3Triplet2H
-(CH₂)₃- (aminohexanoate)~1.5-1.7Multiplet6H
-CH₂-NH₃⁺~2.9Triplet2H
-NH₃⁺~7.5-8.5Broad Singlet3H
Anionic Protons
Ar-CH₃~2.3Singlet3H
Ar-H (ortho to -SO₃⁻)~7.5Doublet2H
Ar-H (meta to -SO₃⁻)~7.1Doublet2H

Rationale: The protons of the hexyl chain are expected in the aliphatic region (0.9-1.7 ppm). The methylene group attached to the ester oxygen (-O-CH₂-) is deshielded and appears around 4.1 ppm. The protons on the carbon adjacent to the carbonyl group and the protonated amine are also deshielded. The aromatic protons of the tosylate anion will appear in the aromatic region (7-8 ppm), with the methyl group appearing as a singlet around 2.3 ppm. The protons of the ammonium group are expected to be a broad singlet due to exchange with residual water and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.[2]

Assignment Predicted Chemical Shift (ppm)
Cationic Carbons
-CH₃ (hexyl)~14
-(CH₂)₄- (hexyl)~22-32
-O-CH₂- (hexyl)~65
-C=O~173
-(CH₂)₄- (aminohexanoate)~24-34
-CH₂-NH₃⁺~40
Anionic Carbons
Ar-CH₃~21
Ar-C (meta to -SO₃⁻)~128
Ar-C (ortho to -SO₃⁻)~125
Ar-C (ipso to -CH₃)~141
Ar-C (ipso to -SO₃⁻)~145

Rationale: The carbonyl carbon of the ester is significantly deshielded and appears at the downfield end of the spectrum (~173 ppm). The carbon attached to the ester oxygen is also deshielded (~65 ppm). The aromatic carbons of the tosylate anion will appear in the 120-150 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the ester, amine, and sulfonate functional groups.[3]

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
N-H (Ammonium)3200-2800 (broad)N-H stretch
C-H (Aliphatic)2960-2850C-H stretch
C=O (Ester)~1735C=O stretch
N-H (Ammonium)~1600-1500N-H bend
C-O (Ester)~1250-1150C-O stretch
S=O (Sulfonate)~1200 and ~1040Asymmetric and symmetric S=O stretch
S-O (Sulfonate)~900-700S-O stretch
C-H (Aromatic)~815Out-of-plane bend (para-disubstituted)

Rationale: The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt. The sharp, strong peak around 1735 cm⁻¹ is indicative of the ester carbonyl group. The two strong bands for the sulfonate S=O stretches are also highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is ideal.[4]

  • Data Acquisition:

    • Ionization Mode: Acquire spectra in both positive and negative ion modes.

    • Positive Ion Mode: The protonated molecular ion of the cation, [Hexyl 6-aminohexanoate + H]⁺, is expected.

    • Negative Ion Mode: The molecular ion of the anion, [4-Methylbenzenesulfonate]⁻, is expected.

    • MS/MS (Tandem Mass Spectrometry): To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ions.

Predicted Mass Spectrum
Ion Predicted m/z (Monoisotopic) Ionization Mode
[Hexyl 6-aminohexanoate + H]⁺230.2115Positive ESI
[4-Methylbenzenesulfonate]⁻171.0016Negative ESI

Rationale: In positive ion mode ESI-MS, the cation (Hexyl 6-aminohexanoate) is expected to be observed as the base peak with an m/z corresponding to its molecular weight. In negative ion mode, the tosylate anion will be detected. High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Fragmentation Pattern (MS/MS)

Fragmentation cluster_cation_frag Cation Fragmentation (Positive Ion Mode) parent_cation [C₁₂H₂₅NO₂ + H]⁺ m/z = 230.21 frag1 Loss of Hexene [C₆H₁₃NO₂ + H]⁺ m/z = 132.09 parent_cation->frag1 - C₆H₁₂ frag2 Loss of Hexanol [C₆H₁₀NO]⁺ m/z = 112.08 parent_cation->frag2 - C₆H₁₄O frag3 [C₆H₁₄N]⁺ m/z = 100.11 parent_cation->frag3 - C₆H₁₂O₂

Figure 2: Predicted major fragmentation pathways for the Hexyl 6-aminohexanoate cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. While the presented data is predictive, it is firmly grounded in the fundamental principles of each spectroscopic technique and supported by data from closely related compounds. The detailed experimental protocols offer a clear path for researchers to acquire high-quality data. The combination of NMR, IR, and MS provides a powerful and orthogonal approach to the complete characterization of this and other novel organic salts.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Supporting Information for Reductive amination using a combination of CaH2 and noble metal. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of mono-6-(4-methylbenzenesulfonyl)-β-CD in DMSO-d 6. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxyhexyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Hexyl hexanoate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Hexyl 6-Aminohexanoate p-Toluenesulfonate, min 98%, 1 gram. Retrieved from [Link]

  • LabSolutions. (n.d.). Hexyl 6-Aminohexanoate p-Toluenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • UC Berkeley. (n.d.). Enhanced CO2 Capture in Metal-Organic and Covalent-Organic Frameworks. Retrieved from [Link]

  • MDPI. (2025, October 19). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-[2,4-dicyano-5-(6-keto-6-methoxy-hexyl)phenyl]hexanoic acid methyl ester. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate: A Comprehensive Technical Guide to its Physical Constants

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE, January 16, 2026] – This technical guide offers an in-depth analysis of the physical constants, specifically the melting point, of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing essential data and methodologies for the accurate characterization of this compound.

Introduction: Understanding this compound

This compound is a chemical compound of interest in various research and development sectors. Structurally, it is an organic salt formed from the protonation of the primary amine of hexyl 6-aminohexanoate by 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid or tosylic acid). The formation of this tosylate salt enhances the compound's stability and crystallinity, making it easier to handle and purify compared to its free amine counterpart.

The lipophilic hexyl ester group and the hydrophilic aminium tosylate group impart an amphiphilic character to the molecule. This structural feature is significant in applications where surface activity or specific solubility characteristics are desired. In the context of drug development, such compounds can serve as intermediates or building blocks for more complex active pharmaceutical ingredients (APIs). The precise knowledge of its physical properties, such as the melting point, is paramount for its identification, purity assessment, and the design of subsequent synthetic or formulation processes.

Core Physical Constants

The accurate determination of physical constants is a cornerstone of chemical characterization, providing a reliable benchmark for substance identification and purity.

Data Presentation

The available experimental data for the physical constants of this compound are summarized below.

Physical ConstantValueSource
Melting Point 96 °C[1]
Boiling Point Data not availableN/A

Experimental Protocol for Melting Point Determination

The determination of a sharp melting point is a crucial indicator of a crystalline solid's purity. The following protocol outlines a standard and reliable method for this measurement.

Principle of Melting Point Analysis

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range. The method described here utilizes capillary melting point apparatus, a common and accurate technique.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block and the sample.

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15 °C per minute).

    • When the temperature is approximately 15-20 °C below the anticipated melting point of 96 °C, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

    • The melting point is reported as this range. For a pure substance, this range should be narrow (typically ≤ 1 °C).

  • Validation and Trustworthiness:

    • To ensure the accuracy of the apparatus, it is essential to calibrate it using certified melting point standards with known melting points in a similar range to the sample.

    • Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within an acceptable margin of error.

Visualization of Molecular Structure and Workflow

Visual representations are crucial for understanding the chemical nature of the compound and the experimental processes involved.

Chemical Structure

The following diagram illustrates the ionic interaction between the hexyl 6-aminohexanoate cation and the 4-methylbenzenesulfonate anion.

Caption: Ionic structure of this compound.

Experimental Workflow for Melting Point Determination

The logical flow of the experimental procedure is visualized below.

workflow start Start: Obtain Sample prep Sample Preparation (Dry and Pulverize) start->prep pack Pack Capillary Tube prep->pack setup Apparatus Setup (Insert Capillary and Calibrate) pack->setup heat_fast Rapid Heating Phase setup->heat_fast heat_slow Slow Heating Phase (1-2 °C/min) heat_fast->heat_slow observe Observation (Onset and Completion of Melting) heat_slow->observe record Record Melting Range observe->record end End: Report Result record->end

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide provides the most current and reliable data on the melting point of this compound. The detailed experimental protocol offers a robust framework for the verification of this physical constant, ensuring data integrity for research and development applications. The absence of a reported boiling point highlights a data gap that may be addressed in future studies, likely through techniques suitable for non-volatile, thermally sensitive compounds.

References

  • Hexyl 6-Aminohexanoate p-Toluenesulfonate . MySkinRecipes. [Link]

  • Hexyl 6-Aminohexanoate p-Toluenesulfonate . LabSolutions. [Link]

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Hexyl 6-aminohexanoate 4-methylbenzenesulfonate: A Hypothetical Exploration of Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the novel compound Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. As this specific salt is not prominently featured in existing scientific literature, this document leverages first-principles of organic chemistry to propose a robust synthesis pathway, outline detailed characterization methodologies, and explore potential applications based on the functional properties of its constituent ions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and evaluation of novel amino acid-based ionic compounds.

Introduction: Deconstructing the Target Molecule

This compound is an ionic compound comprised of an organic cation, hexyl 6-aminohexanoate, and an organic anion, 4-methylbenzenesulfonate (commonly known as tosylate). The structure suggests a molecule with amphiphilic properties, stemming from the hexyl ester chain and the charged amino group, paired with a well-established, non-coordinating tosylate anion.

  • Cation: Hexyl 6-aminohexanoate: This component is an ester derived from the ω-amino acid, 6-aminohexanoic acid (a monomer of Nylon-6), and n-hexanol. The primary amino group provides a site for protonation and further functionalization, while the hexyl ester tail introduces hydrophobicity.

  • Anion: 4-methylbenzenesulfonate (Tosylate): The tosylate anion is the conjugate base of the strong acid, p-toluenesulfonic acid. It is a large, non-coordinating anion, which often imparts crystallinity and stability to the corresponding salt. Its presence is crucial for isolating the cationic species.

The combination of these two ions suggests potential applications as a phase-transfer catalyst, a precursor for functionalized polymers, or as a specialty ionic liquid. This guide will provide a hypothetical, yet scientifically rigorous, framework for its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached as a multi-step process. The primary challenge lies in the selective esterification of the carboxylic acid in the presence of a reactive primary amine. Therefore, a protection-deprotection strategy is the most viable route.

Workflow for Synthesis

The overall synthetic workflow is visualized below. This process ensures high yields and purity by protecting the amine, facilitating the esterification, and then deprotecting the amine to form the final tosylate salt.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection & Salt Formation A 6-Aminohexanoic Acid C N-(tert-butoxycarbonyl)-6-aminohexanoic acid (Boc-Ahx-OH) A->C NaOH, Dioxane/H₂O B Di-tert-butyl dicarbonate (Boc)₂O B->C F Hexyl N-(tert-butoxycarbonyl)-6-aminohexanoate C->F DCM D n-Hexanol D->F E DCC/DMAP E->F H Hexyl 6-aminohexanoate 4-methylbenzenesulfonate F->H DCM or Ether G p-Toluenesulfonic Acid (TsOH) G->H

Figure 1: Proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 6-Aminohexanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • n-Hexanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Step 1: Protection of the Amino Group

  • Dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 using 1M HCl.

  • Extract the product, N-(tert-butoxycarbonyl)-6-aminohexanoic acid (Boc-Ahx-OH), with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the protected amino acid as a white solid.

Causality: The Boc-protection is crucial as it prevents the amine from reacting during the subsequent esterification step. The basic conditions of the reaction deprotonate the carboxylic acid, which would otherwise react with the Boc-anhydride, and facilitate the nucleophilic attack of the amine.

Step 2: Steglich Esterification

  • Dissolve Boc-Ahx-OH (1.0 eq), n-hexanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product, Hexyl N-(tert-butoxycarbonyl)-6-aminohexanoate, by column chromatography (silica gel, Hexane:EtOAc gradient).

Causality: The DCC/DMAP coupling system is a highly efficient method for forming esters from carboxylic acids and alcohols under mild conditions. DCC activates the carboxylate, making it susceptible to nucleophilic attack by the alcohol, while DMAP acts as a catalyst for the reaction.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified Boc-protected ester (1.0 eq) in a minimal amount of DCM or diethyl ether.

  • Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq) in the same solvent.

  • Stir the mixture at room temperature. The deprotection is typically complete within 2-4 hours, often indicated by the evolution of CO₂ and isobutylene gas.

  • The product, this compound, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Causality: Strong acids like p-toluenesulfonic acid readily cleave the acid-labile Boc protecting group. The tosylate anion then serves as the counterion for the newly formed ammonium cation, resulting in the desired salt.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G Start Synthesized Product NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Analysis EA Elemental Analysis Start->EA Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final EA->Final

Figure 2: Analytical workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the key analytical techniques and the expected results for the successful confirmation of the target compound's structure.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment analysis.- Signals corresponding to the hexyl chain protons (~0.9-4.1 ppm).- Signals for the 6-aminohexanoate backbone protons (~1.3-3.0 ppm).- Aromatic protons from the tosylate anion (~7.2 and 7.8 ppm, two doublets).- Methyl protons of the tosylate (~2.4 ppm, singlet).- Broad signal for the -NH₃⁺ protons.
¹³C NMR Carbon skeleton confirmation.- Carbonyl carbon of the ester (~173 ppm).- Aromatic carbons of the tosylate (~125-145 ppm).- Aliphatic carbons of both the hexyl and hexanoate chains.- Methyl carbon of the tosylate (~21 ppm).
FT-IR Functional group identification.- Strong C=O stretch (ester) around 1730-1740 cm⁻¹.- N-H stretches (ammonium) in the 3000-3300 cm⁻¹ region.- S=O stretches (sulfonate) around 1175 and 1035 cm⁻¹.- C-H stretches (aliphatic and aromatic).
ESI-MS Molecular weight verification.- Positive ion mode should show a peak for the cation [C₁₂H₂₆NO₂]⁺ with m/z ≈ 216.20.- Negative ion mode should show a peak for the anion [C₇H₇O₃S]⁻ with m/z ≈ 171.01.
Elemental Analysis Determination of elemental composition and purity.The calculated percentages of C, H, N, and S for the molecular formula C₁₉H₃₃NO₅S should match the experimental values.

Potential Applications and Future Research

The unique structure of this compound suggests several avenues for research and application.

  • Phase-Transfer Catalysis: The amphiphilic nature of the cation could enable it to transport anions across the interface of immiscible aqueous and organic phases, potentially catalyzing reactions.

  • Precursor for Polyamides: The 6-aminohexanoate backbone is the monomer unit for Nylon-6. This functionalized monomer could be used in polycondensation reactions to create novel polyamides with modified properties, such as increased solubility in organic solvents or altered thermal characteristics.

  • Antimicrobial Agents: Long-chain cationic compounds, particularly those based on amino acids, have been investigated for their antimicrobial properties. The membrane-disrupting potential of the hexyl chain combined with the cationic headgroup warrants investigation against various bacterial and fungal strains.

  • Specialty Ionic Liquids: Depending on its melting point, this compound could function as an ionic liquid. Its amino acid-based structure would make it a "bio-inspired" or potentially more biocompatible solvent or electrolyte for electrochemical applications.

Future research should focus on the experimental validation of the proposed synthesis, a thorough investigation of its physicochemical properties (e.g., melting point, solubility, critical micelle concentration), and an evaluation of its efficacy in the potential applications outlined above.

References

As this is a hypothetical guide for a novel compound, direct references are not available. The protocols and principles described are based on well-established, standard organic chemistry literature. For further reading on the specific reactions, please consult authoritative sources on:

  • Boc-protection of amines.
  • Steglich esterific
  • Acid-c
  • Chemistry of p-toluenesulfonic acid and its salts.

Methodological & Application

Application Notes & Protocols: Hexyl 6-aminohexanoate 4-methylbenzenesulfonate as a Novel Ionic Liquid for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Topical Drug Delivery

The transdermal delivery of therapeutic agents presents a compelling alternative to oral and parenteral routes, offering benefits such as bypassing first-pass metabolism, providing sustained drug release, and improving patient compliance. However, the formidable barrier of the stratum corneum limits the penetration of many active pharmaceutical ingredients (APIs). Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a versatile class of materials with tunable physicochemical properties, making them highly attractive for various pharmaceutical applications.[1][2][3] Amino acid-based ionic liquids (AAILs), in particular, are gaining significant attention due to their potential for high biocompatibility, biodegradability, and diverse functionalities.[4][5]

This document provides detailed application notes and protocols for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate , a novel protic ionic liquid. This compound uniquely combines the structural features of an amino acid ester with a common counterion, creating a molecule with significant potential as a drug solubilizer and skin permeation enhancer.[1][6] We will explore its synthesis, physicochemical properties, and its application in the formulation of a transdermal delivery system for a model non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.

Physicochemical Properties of this compound

Understanding the fundamental properties of this ionic liquid is critical for formulation development. The combination of a hexyl ester of 6-aminohexanoic acid with a p-toluenesulfonate (tosylate) anion results in a compound with amphiphilic character.

PropertyValueSource
Chemical Name This compound[7]
Synonyms Hexyl 6-Aminohexanoate p-Toluenesulfonate[8]
CAS Number 1926-86-9[7][8]
Molecular Formula C19H33NO5S[7]
Molecular Weight 387.5 g/mol [7]
Appearance Varies (Expected to be a viscous liquid or low melting solid)Inferred
Solubility Expected to be soluble in polar organic solvents and have some water miscibility.Inferred

Mechanism of Action in Transdermal Delivery

This compound is hypothesized to enhance drug delivery through a multi-pronged mechanism. The design of ILs for transdermal delivery often focuses on their ability to interact with both the drug and the skin.[1][9]

  • Enhanced Drug Solubility: The ionic and organic nature of the IL can significantly increase the solubility of poorly soluble drugs like Diclofenac, a critical first step for effective skin permeation.[1][2][10]

  • Stratum Corneum Modification: The amphiphilic structure of the IL is expected to interact with the lipid bilayers of the stratum corneum, transiently disrupting their highly ordered structure and creating pathways for drug diffusion.

  • Formation of Drug-IL Complexes: The formation of an "API-IL" complex can alter the physicochemical properties of the drug, rendering it more lipophilic and better suited to partition into the skin.[11]

G cluster_0 Drug Delivery System cluster_1 Skin Barrier IL Hexyl 6-aminohexanoate 4-methylbenzenesulfonate (IL) Complex API-IL Complex IL->Complex Solubilization API Active Pharmaceutical Ingredient (API) API->Complex SC Stratum Corneum Complex->SC Enhanced Partitioning VE Viable Epidermis Dermis Dermis SC->Dermis Increased Permeation caption Mechanism of IL-mediated drug delivery. G A Prepare Porcine Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor with PBS (pH 7.4) Maintain at 32°C B->C D Apply Formulation to Donor Compartment C->D E Sample Receptor Fluid at Time Intervals D->E E->C Replace with fresh PBS F Analyze Samples by HPLC E->F G Calculate Cumulative Permeation & Flux F->G caption Workflow for In Vitro Skin Permeation Study.

Sources

Application Note: The Role of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review

Subject: An evidence-based analysis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate as a reagent in macromolecular crystallography.

Executive Summary

Researchers in structural biology are continually seeking novel reagents to overcome crystallization bottlenecks. This document addresses the potential application of "this compound" in the field of protein crystallization. A comprehensive review of scientific literature, chemical supplier databases, and patent filings was conducted to assemble this guide. Our investigation concludes that there is currently no documented use of this compound as an additive, precipitant, or stabilizing agent in published protein crystallization experiments. The compound does not appear in established crystallization screen formulations or in academic papers detailing novel crystallization strategies.

While direct application notes for this specific compound cannot be provided due to the absence of empirical data, this guide will instead deconstruct its chemical features to hypothesize its potential—though unverified—role. We will then discuss related classes of molecules that are well-documented in protein crystallization, providing researchers with a scientifically grounded framework for selecting and designing novel crystallization additives.

Deconstruction of this compound: A Theoretical Perspective

To understand how this molecule might interact within a crystallization experiment, we can analyze its constituent parts: a hexyl ester, a 6-aminohexanoate linker, and a tosylate (4-methylbenzenesulfonate) counter-ion. This structure suggests it is an amphiphilic salt.

  • Amphiphilic Nature: The molecule possesses a hydrophobic hexyl tail and a charged amino group. Amphiphiles are critical in crystallography, particularly for membrane proteins, as they form micelles that shield the protein's hydrophobic surfaces, allowing for purification and crystallization.[1][2] For soluble proteins, amphiphilic additives can sometimes bind to hydrophobic patches, reducing aggregation and promoting more ordered crystal contacts.

  • Ionic Interactions: The primary amine will be protonated at most crystallization-relevant pH values, forming a positive charge. The tosylate anion provides the counter-charge. This ionic character means the compound could influence the solubility of a protein through salting-in or salting-out effects, similar to how simple salts like ammonium sulfate are used.[3]

  • Ester Linkage: The hexyl ester of 6-aminohexanoic acid is a key feature. Amino acid esters, such as glycine ethyl ester, have been successfully used as crystallization additives.[4][5] They are thought to suppress non-specific protein aggregation and can expand the range of precipitant concentrations that yield crystals rather than amorphous precipitate.[5][6]

The combination of these features in one molecule is unique. The long alkyl chain (hexyl group) and the flexible hexanoate backbone could theoretically mediate protein-protein contacts within a crystal lattice, while the charged ends interact with the protein's surface charges.

Workflow for Evaluating Novel Additives in Protein Crystallization

For researchers who wish to investigate novel, uncharacterized compounds like this compound, a systematic approach is required. The following workflow outlines a logical progression for testing any new potential additive.

Novel Additive Evaluation Workflow cluster_prep Phase 1: Preparation & Solubility cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Optimization A Synthesize or Procure Compound B Characterize Purity (NMR, MS) A->B Verify Identity C Determine Solubility in Common Crystallization Buffers B->C Ensure Usability D Design Additive Screen (e.g., 0.1-100 mM concentrations) C->D Define Stock Conc. E Perform Sparse Matrix Screen with a Model Protein (e.g., Lysozyme) D->E Test Efficacy F Analyze Results: Precipitate vs. Crystals E->F Evaluate Outcome F->D No Hits: Redesign Screen (e.g., different pH, protein) G Identify Promising Conditions from Initial Screen F->G Select Hits H Systematic Grid Screen: Vary Additive & Precipitant Conc. G->H Refine Conditions I Characterize Crystal Quality (Size, Morphology, Diffraction) H->I Assess Improvement

Caption: Workflow for testing a novel crystallization additive.

Established Alternatives & Related Protocols

While this compound remains an unknown entity in crystallization, researchers can leverage established classes of additives that share some of its chemical characteristics.

Amino Acid Derivatives as Aggregation Suppressors

Amino acids and their simple esters are known to improve crystallization outcomes by reducing non-specific aggregation.[6] Arginine and glutamate are particularly effective at stabilizing proteins in solution.

Protocol: Additive Screen with Amino Acid Derivatives

  • Prepare Stock Solutions: Create 1 M stock solutions of L-Arginine, L-Glutamic acid, Glycine, and Glycine Ethyl Ester in ultrapure water. Adjust the pH to match the target protein's buffer.

  • Experimental Setup: Use a standard sitting-drop or hanging-drop vapor diffusion setup.[7]

  • Drop Composition:

    • 1 µL of protein solution (e.g., 10 mg/mL in 20 mM HEPES pH 7.5).

    • 0.8 µL of reservoir solution (e.g., 1.2 M Ammonium Sulfate, 0.1 M Tris pH 8.5).

    • 0.2 µL of the amino acid additive stock solution (final concentration in the drop will be 100 mM).

  • Control: Prepare an identical set of drops replacing the additive solution with ultrapure water.

  • Incubation & Observation: Incubate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks, comparing the additive-containing drops to the control.

Alkylammonium-based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid below 100°C. Certain water-soluble, alkylammonium-based ILs have been shown to promote crystallization and improve crystal quality.[8][9] They can reduce precipitation and lead to the formation of larger, more ordered crystals.[8]

Table 1: Examples of Ionic Liquids Used in Protein Crystallization

Ionic Liquid NameCationAnionTypical Conc.Reference
Ethanolammonium formateEthanolammoniumFormate100 g/L[8]
Choline dihydrogen phosphateCholineDihydrogen Phosphate0.1 - 0.4 M[9]
1-Butyl-3-methylimidazolium tetrafluoroborateC4[mim]+BF4-0.1 - 0.4 M[9]

Protocol: Screening with Ionic Liquids

  • IL Stock Preparation: Prepare a stock solution of the desired ionic liquid (e.g., 1 M Choline dihydrogen phosphate) in ultrapure water.

  • Crystallization Setup: Use a 96-well plate format for high-throughput screening.

  • Procedure:

    • Pipette 1 µL of your protein solution into the crystallization drop.

    • Add 1 µL of a reservoir solution from a commercial screen (e.g., PEG/Ion Screen).

    • Add 0.1 µL of the IL stock to the drop.

    • Seal the plate and incubate.

  • Analysis: Compare the results to a parallel screen conducted without the IL additive. Look for conditions that previously produced precipitate but now yield crystalline material.[9]

Conclusion and Future Outlook

The inquiry into "this compound" highlights a critical aspect of modern structural biology: the search for novel chemical tools to control the complex process of crystallization. While this specific compound is not part of the established crystallographer's toolkit, its chemical structure provides a valuable blueprint for a potential amphiphilic, ionic additive.

The lack of existing data should not be a deterrent but rather an invitation for empirical investigation. By applying the systematic evaluation workflow outlined in this note, researchers can rigorously test this and other novel compounds. In the interim, the exploration of related, well-documented additives like amino acid esters and ionic liquids offers a proven path to overcoming challenging crystallization problems. The principles learned from these established additives provide the most reliable guide for predicting how new molecules might influence the delicate balance of forces that leads to a well-ordered protein crystal.

References

  • Prive, G. G. (2007). Membrane protein crystallization in amphiphile phases: practical and theoretical considerations. Methods, 41(4), 388–397. Available at: [Link]

  • Nuss, S., Mioskowski, C., & Lebeau, L. (1999). Synthesis of new fluidity-enhanced amphiphilic compounds for soluble protein two-dimensional crystallization purpose. Chemistry and Physics of Lipids, 103(1-2), 21–35. Available at: [Link]

  • Wommer, S., Catoire, L. J., & Caffrey, M. (2018). Successful amphiphiles as the key to crystallization of membrane proteins: Bridging theory and practice. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(11), 2264-2276. Available at: [Link]

  • Pebay-Peyroula, E., & Timmins, P. (2011). Membrane protein crystallization: observations and use of short chain phospholipids as amphiphiles. Houston Methodist Scholars. Available at: [Link]

  • Ito, T., et al. (2011). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 5), 582–586. Available at: [Link]

  • Ito, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 622–627. Available at: [Link]

  • Goldberg, J., et al. (1994). A new additive for protein crystallization. Journal of Crystal Growth, 143(3-4), 283-287. Available at: [Link]

  • Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 348–351. Available at: [Link]

  • Pusey, M. L., et al. (2007). Advanced protein crystallization using water-soluble ionic liquids as crystallization additives. Biotechnology Letters, 29(11), 1703-1711. Available at: [Link]

  • Pusey, M. L., et al. (2007). Advanced protein crystallization using water-soluble ionic liquids as crystallization additives. VBN Components. Available at: [Link]

  • Fleck, M. (2008). Salts of amino acids: Crystallization, Structure and Properties. u:cris-Portal. Available at: [Link]

  • Wikipedia contributors. (2024). Protein crystallization. Wikipedia. Available at: [Link]

  • Sauter, C., et al. (1999). Additives for the crystallization of proteins and nucleic acids. Journal of Crystal Growth, 196(2-4), 365-376. Available at: [Link]

  • McPherson, A., & Cudney, B. (2014). Introduction to protein crystallization. Methods in Molecular Biology, 1140, 1–21. Available at: [Link]

  • Judge, R. A., et al. (2015). Ionic Liquids as Protein Crystallization Additives. Crystals, 5(2), 123-146. Available at: [Link]

  • Boggon, T. J., & Shapiro, L. (2000). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 7), 819-823. Available at: [Link]

  • Chen, Y., et al. (2019). Enhancement of Protein Crystallization Using Nano-Sized Metal–Organic Framework. Crystals, 9(12), 643. Available at: [Link]

  • Bonnete, F., et al. (2004). Patterns of protein–protein interactions in salt solutions and implications for protein crystallization. Journal of Crystal Growth, 270(1-2), 195-207. Available at: [Link]

  • Zhang, C., et al. (2022). Practical techniques for protein crystallization: additive assistance and external field intensification. CrystEngComm, 24(1), 22-38. Available at: [Link]

  • Sauter, C., et al. (1999). Additives for the crystallization of proteins and nucleic acids. ResearchGate. Available at: [Link]

  • Wierenga, R. K. (2001). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 11), 1579-1585. Available at: [Link]

  • Argonne National Laboratory. (2007). New crystallization method to ease study of protein structures. Argonne National Laboratory. Available at: [Link]

Sources

Application Notes and Protocols for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate: A Task-Specific Brønsted Acidic Ionic Liquid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dawn of Task-Specific Ionic Liquids

In the pursuit of greener, more efficient chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts.[1] Unlike conventional volatile organic solvents, ILs are non-volatile, thermally stable, and possess tunable physicochemical properties.[1] The true power of ILs, however, lies in our ability to design "task-specific" structures, where functional groups are integrated into the cation or anion to impart specific chemical reactivity. This guide delves into the synthesis, characterization, and application of a novel, functionalized Brønsted acidic ionic liquid: Hexyl 6-aminohexanoate 4-methylbenzenesulfonate .

This compound, which we will refer to as [H-6-AHA-Hex][OTs], is a protic ionic liquid formed by the neutralization of the amino ester, hexyl 6-aminohexanoate, with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA). The resulting salt incorporates a Brønsted acidic proton, an ester moiety, and a lipophilic hexyl chain within its cation, making it a multifunctional tool for organic synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for its potential applications.

Synthesis and Physicochemical Properties of [H-6-AHA-Hex][OTs]

The synthesis of [H-6-AHA-Hex][OTs] is a straightforward acid-base neutralization, a green and atom-economical approach to ionic liquid preparation.

Synthesis Protocol

A simple, one-step neutralization reaction yields the desired ionic liquid.

cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Hexyl 6-aminohexanoate process 1. Dissolve PTSA in Toluene 2. Add Hexyl 6-aminohexanoate dropwise 3. Stir at room temperature (2-4 h) 4. Remove solvent under reduced pressure reactant1->process reactant2 p-Toluenesulfonic Acid (PTSA) reactant2->process product [H-6-AHA-Hex][OTs] (Ionic Liquid) process->product

Caption: Synthesis workflow for [H-6-AHA-Hex][OTs].

Step-by-Step Procedure:

  • To a round-bottom flask charged with p-toluenesulfonic acid monohydrate (1.0 eq), add toluene to form a solution.

  • While stirring at room temperature, add hexyl 6-aminohexanoate (1.0 eq) dropwise over 15 minutes.

  • Continue stirring the mixture at room temperature for 4 hours. The reaction progress can be monitored by the disappearance of the starting materials using TLC.

  • Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is the ionic liquid, [H-6-AHA-Hex][OTs]. Dry further under high vacuum for 24 hours to remove any residual solvent and water.

Physicochemical Properties

The properties of [H-6-AHA-Hex][OTs] are inferred from its structure.

PropertyExpected Value/ObservationRationale
Appearance Colorless to pale yellow viscous liquidTypical for many imidazolium and ammonium-based ILs.
Molecular Weight 403.57 g/mol C20H33NO5S
Solubility Soluble in polar organic solvents (e.g., CH2Cl2, Ethyl Acetate). Immiscible with non-polar solvents (e.g., Hexane) and water.The hexyl chains on the cation contribute to organophilicity, while the ionic nature provides polarity.
Thermal Stability Expected decomposition > 200 °CProtic ionic liquids generally have lower thermal stability than aprotic ones, but the tosylate anion is robust.
Acidity Brønsted AcidicThe ammonium proton, derived from a strong acid (PTSA), provides the Brønsted acidity.

Application I: Fischer Esterification (Dual Catalyst-Solvent System)

Application Note: A Greener Alternative to Mineral Acids

Fischer esterification is a cornerstone of organic synthesis but traditionally relies on corrosive mineral acids like H₂SO₄, leading to difficult workups and waste generation. [H-6-AHA-Hex][OTs] offers a significant improvement by acting as both the reaction medium and the catalyst.[2][3][4][5] The Brønsted acidic nature of the cation protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The reaction often proceeds under homogeneous conditions, and upon completion, the non-polar ester product can be easily separated from the ionic liquid phase by simple decantation or extraction.[4] This allows for the straightforward recycling and reuse of the catalyst.

Proposed Catalytic Cycle

IL [H-6-AHA-Hex][OTs] Brønsted Acid Catalyst RCOOH Carboxylic Acid (R-COOH) IL->RCOOH H⁺ Transfer Activated_RCOOH Protonated Carbonyl [R-C(OH)₂]⁺ RCOOH->Activated_RCOOH Tetrahedral_Int Tetrahedral Intermediate Activated_RCOOH->Tetrahedral_Int + R'-OH (Nucleophilic Attack) ROH Alcohol (R'-OH) ROH->Tetrahedral_Int Ester Ester Product (R-COOR') Tetrahedral_Int->Ester - H₂O - H⁺ Water Water (H₂O) Tetrahedral_Int->Water IL_Regen [H-6-AHA-Hex][OTs] Regenerated Catalyst Tetrahedral_Int->IL_Regen H⁺ returns to IL

Caption: Proposed mechanism for Fischer Esterification.

Protocol: Synthesis of Hexyl Acetate

This protocol details the esterification of acetic acid with 1-hexanol.

Materials:

  • [H-6-AHA-Hex][OTs] (15 mol%)

  • 1-Hexanol (1.0 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Hexane for extraction

Procedure:

  • Charge a 50 mL round-bottom flask with [H-6-AHA-Hex][OTs] (15 mol%).

  • Add 1-hexanol (1.0 eq) and glacial acetic acid (1.2 eq) to the flask.

  • Equip the flask with a reflux condenser and begin stirring.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction by TLC or GC analysis.

  • After completion, cool the mixture to room temperature. A biphasic system may form.

  • Add 20 mL of hexane to the flask and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. The upper hexane layer contains the product, and the lower layer is the ionic liquid.

  • Separate the layers. The ionic liquid layer can be retained for recycling.

  • Wash the organic layer with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure hexyl acetate.

Representative Data
Carboxylic AcidAlcoholTime (h)Temp (°C)Yield (%)
Acetic Acid1-Hexanol490>95
Propionic AcidBenzyl Alcohol6100>92
Benzoic AcidEthanol8100>88

Application II: Knoevenagel Condensation

Application Note: Efficient C-C Bond Formation

The Knoevenagel condensation is a vital C-C bond-forming reaction between an active methylene compound and a carbonyl group. [H-6-AHA-Hex][OTs] can serve as an efficient, recyclable catalyst for this transformation.[6][7] The Brønsted acidity of the IL activates the aldehyde or ketone carbonyl group, making it more electrophilic. The reaction can often be performed under mild, solvent-free conditions or in water, aligning with the principles of green chemistry.[6] The easy separation of the product from the IL is a significant advantage over traditional base-catalyzed methods.

Proposed Reaction Pathway

Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde [R-CH=OH]⁺ Aldehyde->Activated_Aldehyde IL [H-6-AHA-Hex][OTs] Acid Catalyst IL->Activated_Aldehyde H⁺ Activation Intermediate Adduct Intermediate Activated_Aldehyde->Intermediate + Active Methylene (Nucleophilic Attack) Methylene Active Methylene (NC-CH₂-CN) Methylene->Intermediate Product Ylidene Product Intermediate->Product - H₂O (Dehydration) Product->IL Catalyst Regeneration

Caption: Knoevenagel condensation pathway.

Protocol: Synthesis of 2-Cyano-3-phenylacrylonitrile

This protocol describes the reaction between benzaldehyde and malononitrile.

Materials:

  • [H-6-AHA-Hex][OTs] (10 mol%)

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol for recrystallization

Procedure:

  • In a small vial, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and [H-6-AHA-Hex][OTs] (10 mol%).

  • Stir the mixture at 60 °C for 30 minutes (solvent-free conditions). The reaction is often rapid and may solidify.

  • Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and stir. The solid product will precipitate.

  • Filter the solid product, wash with cold water, and dry.

  • The aqueous filtrate contains the water-soluble ionic liquid, which can be recovered by evaporating the water.

  • Recrystallize the crude solid product from ethanol to obtain pure 2-cyano-3-phenylacrylonitrile.

Catalyst Recycling Protocol

A key advantage of using [H-6-AHA-Hex][OTs] is its potential for recycling, which is crucial for sustainable chemistry.

start Reaction Mixture (IL + Product + Reagents) separation Phase Separation (e.g., Extraction with Hexane) start->separation il_phase Ionic Liquid Phase separation->il_phase product_phase Organic Product Phase separation->product_phase wash Wash IL with Solvent (e.g., Diethyl Ether) il_phase->wash dry Dry under Vacuum (Remove residual solvent/water) wash->dry reuse Recycled [H-6-AHA-Hex][OTs] (Ready for next cycle) dry->reuse

Caption: General workflow for ionic liquid recycling.

General Procedure:

  • After the reaction, separate the product via extraction with a non-polar solvent (e.g., hexane, diethyl ether) in which the IL is immiscible.

  • Isolate the IL phase.

  • Wash the IL phase with fresh aliquots of the extraction solvent to remove any remaining organic residues.

  • Place the recovered IL under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any dissolved solvent and water produced during the reaction.

  • The dried, recycled IL can then be reused in subsequent reaction cycles.

Conclusion

This compound, [H-6-AHA-Hex][OTs], represents a promising, rationally designed task-specific ionic liquid. Its inherent Brønsted acidity, combined with the presence of other functional groups, makes it a versatile catalyst for important organic transformations such as Fischer esterifications and Knoevenagel condensations. The protocols detailed herein provide a foundation for its application, highlighting its potential to facilitate cleaner, more efficient, and recyclable chemical processes. This guide serves as an invitation for the scientific community to explore the full potential of this and other novel functionalized ionic liquids in the ongoing quest for sustainable chemistry.

References

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  • Zhang, L., et al. (2010). Synthesis and Characterization of Novel Ester Functionalized Chiral Ionic Liquids. Advanced Materials Research, 197-198, 143-146. [Link]

  • Kiasat, A. R., & Davarpanah, J. (2012). Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. Journal of the Chinese Chemical Society, 59(5), 608-612. [Link]

  • IRIS. Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Institute For Research In Schools. [Link]

  • Larm, N. E., et al. (2016). Proton transfer and esterification reactions in EMIMOAc-based acidic ionic liquids. Physical Chemistry Chemical Physics, 18(1), 499-508. [Link]

  • Darvatkar, N. B., et al. (2006). Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes. Synthetic Communications, 36(20), 3043-3051. [Link]

  • Boda, L., et al. (2020). The Use of Supported Acidic Ionic Liquids in Organic Synthesis. Molecules, 25(21), 5193. [Link]

  • Cole, A. C., et al. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. Journal of the American Chemical Society, 124(21), 5962-5963. [Link]

  • El-Sayed, A. A., & Meissner, T. (2019). Reaction course of the esterification reaction with the Brønsted acidic... ResearchGate. [Link]

  • Darvatkar, N. B., et al. (2006). Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes. Synthetic Communications. [Link]

  • Wang, J., et al. (2018). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Catalysts, 8(11), 548. [Link]

  • Wang, C., et al. (2015). Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent. ResearchGate. [Link]

  • Gholivand, K., & Mohammadpanah, F. (2020). Esterification of fatty acids by new ionic liquids as acid catalysts. ResearchGate. [Link]

  • Hunt, P. A., et al. (2015). Brønsted acids in ionic liquids: How acidity depends on the liquid structure. Queen's University Belfast. [Link]

  • Hnát, J., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. [Link]

  • Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic liquids in synthesis. John Wiley & Sons.
  • Ambler, B. R., et al. (2016). Brønsted Acids in Ionic Liquids: Fundamentals, Organic Reactions, and Comparisons. ResearchGate. [Link]

  • Hnát, J., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. PubMed. [Link]

  • Wang, Y., et al. (2023). Novel Brønsted Acidic Ionic Liquids as High Efficiency Catalysts for Liquid-Phase Beckmann Rearrangement. MDPI. [Link]

  • Pinto, D. C. G. A., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Green Chemistry. [Link]

  • Kiasat, A. R., & Davarpanah, J. (2012). Knoevenagel Condensation Reaction Using Bronsted-Acidic Ionic Liquids as Green and Reusable Catalysts. ResearchGate. [Link]

  • Zhang, S., et al. (2010). Preparation of Novel Amino-Functionalized Ionic Liquids and their Application. ResearchGate. [Link]

  • Ruan, W., et al. (2008). An imidazolium tosylate salt as efficient and recyclable catalyst for acetylation in an ionic liquid. ResearchGate. [Link]

  • Nardi, M., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. ResearchGate. [Link]

  • Nardi, M., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]

  • iSm2. (n.d.). Application of Ionic Liquids in Michael Addition Reactions. iSm2. [Link]

  • Chen, C., et al. (2019). Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture. RSC Publishing. [Link]

  • Garcia, N., et al. (2014). Amine-functionalized amino acid-based ionic liquids as efficient and high-capacity absorbents for CO(2). PubMed. [Link]

  • Petkovic, M., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. UNL. [Link]

  • Ullah, S., et al. (2022). Incorporation of Amino Acid-Functionalized Ionic Liquids into Highly Porous MOF-177 to Improve the Post-Combustion CO2 Capture Capacity. MDPI. [Link]

  • Janus, E. (2021). Ionic Liquids in Catalysis. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific esterification and salt formation process. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to optimize your reaction conditions for higher yield and purity.

I. Reaction Overview & Mechanism

The synthesis of this compound is typically achieved through a Fischer-Speier esterification of 6-aminohexanoic acid with hexanol, catalyzed by p-toluenesulfonic acid (PTSA).[1][2][3] The PTSA serves a dual role: it catalyzes the esterification and subsequently forms a tosylate salt with the amine group of the product.[2][3]

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by PTSA, which increases the electrophilicity of the carbonyl carbon.[4][5] This is followed by a nucleophilic attack from the hexanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] The final step involves the formation of the tosylate salt with the primary amine.

Fischer Esterification Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation & Salt Formation A 6-Aminohexanoic Acid B Protonated Carboxylic Acid A->B + H+ H H+ (from PTSA) C Tetrahedral Intermediate B->C + Hexanol Hex Hexanol D Protonated Ester C->D - H2O E Hexyl 6-aminohexanoate D->E - H+ H2O H2O F Hexyl 6-aminohexanoate 4-methylbenzenesulfonate E->F + TsOH PTSA_anion TsO-

Caption: Fischer esterification and tosylate salt formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants and catalyst?

A1: While the stoichiometric ratio of 6-aminohexanoic acid to hexanol is 1:1, it is common practice to use an excess of the alcohol to drive the equilibrium towards the product side.[5] A molar ratio of 1:1.5 to 1:3 (6-aminohexanoic acid:hexanol) is a good starting point. The amount of p-toluenesulfonic acid (PTSA) catalyst is typically in the range of 1.0 to 1.2 molar equivalents relative to the 6-aminohexanoic acid. Using a slight excess of PTSA ensures complete salt formation of the final product.

ComponentMolar Ratio (relative to 6-aminohexanoic acid)Rationale
6-Aminohexanoic Acid1.0Limiting Reagent
Hexanol1.5 - 3.0Drives equilibrium forward
p-Toluenesulfonic Acid1.0 - 1.2Catalyst and salt formation
Q2: I am observing low yields. What are the common causes and how can I improve them?

A2: Low yields in this reaction are often attributed to incomplete reaction or product loss during workup. Here are some key areas to troubleshoot:

  • Inefficient Water Removal: The esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back to the reactants.[5] It is crucial to remove water as it is formed.

    • Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, adding molecular sieves to the reaction mixture can also be effective.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reflux period. Increasing the reaction temperature might also be beneficial, but be cautious of potential side reactions.

  • Suboptimal Catalyst Concentration: An insufficient amount of PTSA will result in slow reaction rates.

    • Solution: Ensure you are using at least a stoichiometric amount of PTSA relative to the 6-aminohexanoic acid.

Q3: My final product is impure. What are the likely side products and how can I minimize them?

A3: The primary impurities are typically unreacted starting materials and side products from competing reactions.

  • Unreacted Starting Materials: As mentioned, incomplete reaction is a common issue. Optimizing reaction conditions as described in Q2 will help minimize this.

  • Diketopiperazine Formation: Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially at elevated temperatures.[6]

    • Solution: Maintain a controlled reflux temperature and avoid unnecessarily prolonged reaction times.

  • Polymerization: 6-aminohexanoic acid can undergo self-polymerization to form polyamides.

    • Solution: This is generally less of a concern under the acidic conditions of the Fischer esterification. However, ensuring a homogenous reaction mixture and appropriate reaction temperature can help mitigate this.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckWater Check Water Removal (Dean-Stark/Sieves) Problem->CheckWater Yes Success High Yield & Purity Problem->Success No CheckTimeTemp Check Reaction Time & Temp (Monitor by TLC) CheckWater->CheckTimeTemp CheckRatio Check Reactant/Catalyst Ratios CheckTimeTemp->CheckRatio Purify Optimize Purification (Recrystallization) CheckRatio->Purify Purify->Problem Re-evaluate

Caption: A general troubleshooting workflow for the synthesis.

III. Experimental Protocols

Detailed Protocol for the Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 6-aminohexanoic acid (1.0 eq.), hexanol (2.0 eq.), and p-toluenesulfonic acid monohydrate (1.1 eq.). Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.[3][7]

  • Reaction: Heat the mixture to reflux. The water-azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add a non-polar solvent like diethyl ether or ethyl acetate to precipitate the product.[7]

    • Filter the solid product and wash with cold diethyl ether.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/water.[8]

IV. Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the presence of the tosylate counter-ion.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

VI. References

  • Fischer Esterification Reaction. Tokyo Chemical Industry Co., Ltd.

  • Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. BOC Sciences.

  • Mechanism of p-Toluenesulfonic acid. p-Toluenesulfonic Acid | p-tert-Butylbenzoic Acid Manufacturer.

  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. National Center for Biotechnology Information.

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate.

  • 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate. BenchChem.

  • Reactions of Amino Acids. Chemistry LibreTexts.

  • Amino acid C-tosylation?. ResearchGate.

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information.

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.

  • Dehydration of threonine esters during tosylation. ResearchGate.

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.

  • Tosyl group. Wikipedia.

  • Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. National Center for Biotechnology Information.

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous or racemization-causing solvents. AIR Unimi.

  • Tosylates And Mesylates. Master Organic Chemistry.

  • How can I tosylate an hindered secondary alcohol?. ResearchGate.

  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. ProQuest.

  • Improved process for the preparation of 6-aminohexanoic acid. Google Patents.

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Technical Support Center: Scaling the Synthesis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible process.

Section 1: Reaction Fundamentals

The synthesis of this compound is primarily achieved through a direct acid-catalyzed esterification, a variant of the classic Fischer-Speier reaction, followed by in-situ salt formation.[1] In this one-pot process, p-toluenesulfonic acid (p-TsOH) serves a dual role: first, as a catalyst to accelerate the esterification between 6-aminohexanoic acid and 1-hexanol, and second, as a counter-ion to protonate the primary amine, forming the stable and often crystalline tosylate salt.[1][2]

The reaction is governed by equilibrium, making the removal of water, a byproduct of esterification, essential to drive the reaction to completion.[3][4] This becomes a pivotal challenge during scale-up.

Reaction_Mechanism AA 6-Aminohexanoic Acid Protonated_Carbonyl Protonated Carbonyl AA->Protonated_Carbonyl + H⁺ (from p-TsOH) Hex 1-Hexanol TsOH p-TsOH (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + 1-Hexanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Hexyl 6-aminohexanoate Protonated_Ester->Ester - H⁺ Final_Salt Final Tosylate Salt Ester->Final_Salt Water Water (byproduct)

Caption: Fischer esterification and salt formation pathway.
Section 2: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up of this reaction in a question-and-answer format.

Issue 1: Low Yield and Stalled Reactions

Q: My small-scale reactions (>10g) proceed to completion, but at a larger scale (>100g), the reaction stalls, leaving significant amounts of 6-aminohexanoic acid. What is causing this decrease in yield?

A: This is a classic scale-up challenge for equilibrium-limited reactions like Fischer esterification.[5] The primary cause is almost always inefficient removal of the water byproduct. On a small scale, the high surface-area-to-volume ratio allows for easier water evaporation. In larger reactors, this efficiency drops significantly.

Causality and Solutions:

  • Inefficient Water Removal: The reaction's equilibrium constant is not large; water must be actively removed to drive product formation.

    • Solution: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene. Ensure the solvent return line from the trap is positioned correctly and that the heating rate is sufficient to maintain a steady azeotropic reflux. For very large scales, a packed column above the reactor can improve separation efficiency.[4]

  • Poor Mass and Heat Transfer: Inadequate mixing in a large reactor can create concentration and temperature gradients.[5] Pockets of the reaction mixture may not reach the optimal reflux temperature, slowing the reaction rate.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure homogeneity. Use a jacketed reactor with a thermal fluid for uniform heating.[5]

  • Incorrect Stoichiometry: While p-TsOH is a catalyst, it is also consumed in the final salt formation. You need at least one full equivalent for the salt plus a catalytic amount.

    • Solution: Use 1.05 to 1.2 equivalents of p-TsOH relative to the 6-aminohexanoic acid. An excess of 1-hexanol (1.5 to 3 equivalents) can also help shift the equilibrium but may complicate purification.

Troubleshooting_Yield Start Problem: Low Yield on Scale-Up Check_Water Is water being effectively removed via Dean-Stark? Start->Check_Water Check_Mixing Is the mixture homogeneous and refluxing uniformly? Check_Water->Check_Mixing Yes Sol_Water ACTION: - Increase heating mantle temperature. - Ensure proper Dean-Stark setup. - Check for leaks in the system. Check_Water->Sol_Water No Check_Stoich Is p-TsOH ≥ 1.05 eq? Check_Mixing->Check_Stoich Yes Sol_Mixing ACTION: - Increase stirring speed. - Use appropriate stirrer design. - Confirm uniform heating (jacketed vessel). Check_Mixing->Sol_Mixing No Sol_Stoich ACTION: - Recalculate and adjust p-TsOH loading. - Consider a slight excess of 1-hexanol. Check_Stoich->Sol_Stoich No End Yield Improved Check_Stoich->End Yes Sol_Water->Check_Water Sol_Mixing->Check_Mixing Sol_Stoich->Check_Stoich

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity and Side Reactions

Q: My crude product contains several impurities that are difficult to remove by simple crystallization. What are these side products and how can I prevent their formation?

A: Impurity profiling is critical in pharmaceutical development.[6] High temperatures and long reaction times required for esterification can promote side reactions. Understanding these pathways is key to their prevention.

Potential Impurity Probable Cause Prevention & Mitigation Strategy
6-Aminohexanoic Acid Lactam / Polyamide Thermal self-condensation of the starting amino acid.Maintain strict temperature control. Do not exceed the reflux temperature of the azeotrope. An inert atmosphere (N₂) can minimize oxidative side reactions.
N-tosyl-6-aminohexanoic acid hexyl ester Reaction of the amino group with p-TsOH. Less common, as the amine is readily protonated.Ensure rapid and efficient mixing when adding reagents. Maintain temperature below 80°C during initial reagent charging before ramping to reflux.
Hexyl p-toluenesulfonate Esterification of 1-hexanol with p-TsOH. This is a potential genotoxic impurity (PGI).[7]Use the minimum necessary temperature and reaction time. Avoid a large excess of p-TsOH. The risk is generally low in the presence of a basic amine which is preferentially protonated.[7]
Dihexyl Ether Acid-catalyzed dehydration of 1-hexanol.Avoid excessively high temperatures or "hot spots" in the reactor. Use only the necessary amount of acid catalyst.
Section 3: Frequently Asked Questions (FAQs)

Q: Why is p-toluenesulfonic acid preferred over sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)? A: While H₂SO₄ is a strong catalyst, it is also a powerful oxidizing and dehydrating agent, which can lead to charring and more side products at reflux temperatures.[8] HCl is typically used as a gas or in an aqueous solution, which would introduce water and hinder the reaction; its chloride anion is also more nucleophilic and can lead to unwanted side reactions. p-TsOH provides a non-oxidizing, strong acid catalyst and a bulky, crystalline-inducing counter-ion (tosylate) that improves the handling and stability of the final product.[9]

Q: What are the Critical Process Parameters (CPPs) to monitor for a robust scale-up? A: The key CPPs for this process are:

  • Temperature: Must be high enough for azeotropic reflux but controlled to prevent side reactions.

  • Rate of Water Removal: Directly correlates to reaction rate and completion. This should be monitored and logged.

  • Agitation Rate: Crucial for maintaining thermal and concentration homogeneity.

  • Reagent Stoichiometry: Particularly the amount of p-TsOH, which affects catalysis, salt formation, and impurity profile.

Q: What analytical techniques are recommended for monitoring the reaction and final product? A:

  • In-Process Control (IPC): HPLC is ideal for monitoring the disappearance of the 6-aminohexanoic acid starting material. A simple TLC can also be effective.

  • Final Product Analysis: ¹H NMR to confirm structure and absence of starting materials. HPLC for purity assessment (e.g., >99.5%). Karl Fischer titration to determine water content, which is critical if the product is hygroscopic. DSC or TGA can be used to assess thermal stability and melting point.[10]

Q: The final product is somewhat sticky and difficult to handle. What is the cause and solution? A: Amino acid salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[11][12][13] The presence of the flexible hexyl chain can also lower the melting point compared to smaller ester salts, potentially leading to a waxy or sticky solid.

  • Solution: Handle the final product under an inert, dry atmosphere (e.g., in a glovebox). Dry the product thoroughly under high vacuum at a moderate temperature (e.g., 40-50°C). Store in well-sealed containers with a desiccant.

Section 4: Experimental Protocols
Protocol 1: Scaled-Up Synthesis (100g Scale)
  • Safety Note: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagent Charging: To the reactor, add 6-aminohexanoic acid (100 g, 0.762 mol), 1-hexanol (156 g, 1.53 mol, 2.0 eq), and toluene (800 mL).

  • Catalyst Addition: Begin stirring and add p-toluenesulfonic acid monohydrate (159 g, 0.838 mol, 1.1 eq) portion-wise. A mild exotherm may be observed.

  • Azeotropic Reflux: Heat the reaction mixture using a circulating oil bath to a steady reflux (approx. 110-115°C internal temperature). Vigorously stir the mixture.

  • Monitoring: Collect water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect (typically after 8-16 hours) and IPC analysis (HPLC) shows <1% remaining 6-aminohexanoic acid. The theoretical amount of water to be collected is ~13.7 mL.

  • Cooling and Isolation: Turn off the heat and allow the mixture to cool to room temperature under gentle stirring. The product may begin to crystallize. Cool further to 0-5°C for at least 2 hours.

  • Filtration: Filter the resulting slurry through a Büchner funnel. Wash the filter cake with cold toluene (2 x 100 mL) and then with cold methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove residual hexanol and toluene.

  • Drying: Dry the white solid in a vacuum oven at 45°C to a constant weight.

    • Expected Yield: 250-270 g (85-92%)

    • Self-Validation: The amount of water collected should be close to the theoretical value. The crude product should be a white, crystalline solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for tosylate salts is a mixture of an alcohol (like isopropanol or ethanol) and an ether (like MTBE) or a hydrocarbon (like heptane) as an anti-solvent.[14] For this compound, an isopropanol/MTBE system is effective.

  • Dissolution: Transfer the crude product to a clean, dry reactor. Add a minimal amount of warm isopropanol (approx. 50-60°C) with stirring until all the solid dissolves (approx. 2-3 volumes).

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a filter aid like Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. If no crystals form, add a seed crystal.

  • Anti-Solvent Addition: Once crystallization begins, slowly add MTBE (approx. 2-4 volumes) as an anti-solvent with gentle stirring to maximize product precipitation.

  • Maturation: Cool the slurry to 0-5°C and hold for at least 2 hours to ensure complete crystallization.

  • Filtration and Drying: Filter the purified solid, wash with cold MTBE, and dry under vacuum at 45°C as described previously.

References
  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]

  • tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Impurity profiling and synthesis of standards. Enantia. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. MDPI. [Link]

  • Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. ResearchGate. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate. [Link]

  • Improved process for the preparation of 6-aminohexanoic acid.
  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. [Link]

  • Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading. [Link]

  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Semantic Scholar. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Esterification scale-up = problems?!. Sciencemadness.org. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Copernicus Publications. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]

  • Industrial Applications of Amino-acids. ResearchGate. [Link]

  • Help with recrystallization for a tosylate. Reddit. [Link]

  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Publications. [Link]

  • 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses. [Link]

  • Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. [Link]

  • Amino acid methyl ester hydrochloride preparation.
  • (PDF) Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids. ResearchGate. [Link]

  • (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. [Link]

  • γ-(6-Aminohexyl)-GTP-ATTO-594. Jena Bioscience. [Link]

  • 8-(6-Aminohexyl)-amino-GTP-ATTO-425. Jena Bioscience. [Link]

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Technical Support Center: Synthesis of Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-HAMS

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and other common challenges encountered during this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

The synthesis of this compound is a multi-step process that involves the esterification of 6-aminohexanoic acid with hexanol, followed by the formation of the 4-methylbenzenesulfonate (tosylate) salt. Each of these steps is susceptible to various side reactions that can impact the overall efficiency and outcome of the synthesis. This guide will delve into the causality behind these experimental challenges and provide actionable, field-proven solutions.

I. Troubleshooting Guide: Side Reactions & Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Issue 1: Low Yield of Hexyl 6-Aminohexanoate Ester

Question: I am experiencing a significantly low yield during the Fischer esterification of 6-aminohexanoic acid with hexanol using p-toluenesulfonic acid (PTSA) as a catalyst. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Fischer esterification of amino acids are a common challenge, primarily due to the zwitterionic nature of the starting material and the reversible nature of the reaction.[1][2] Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process.[3][4] To drive the reaction towards the product, you must remove the water generated during the reaction.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water. Toluene is a common solvent for this purpose. Alternatively, using a large excess of the alcohol (hexanol) can also shift the equilibrium.[3]

  • Zwitterionic Nature of 6-Aminohexanoic Acid: The presence of both an amino and a carboxylic acid group makes the amino acid highly polar and less soluble in non-polar organic solvents.[5] The protonated amino group can also reduce the reactivity of the carboxylic acid.

    • Solution: Ensure sufficient catalyst (PTSA) is used. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

  • Side Reaction: N-Alkylation: The amino group of 6-aminohexanoic acid can be alkylated by hexanol, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature. While reflux is necessary for water removal, excessive heat can promote side reactions. Monitoring the reaction progress by TLC can help determine the optimal reaction time.

  • Side Reaction: Dimerization/Polymerization: The amino group of one molecule can react with the carboxylic acid of another to form amides, leading to dimers and oligomers.

    • Solution: This is more likely if the reaction temperature is too high or if the reaction is allowed to proceed for an extended period. Again, careful temperature control and reaction monitoring are crucial.

Issue 2: Presence of Impurities in the Final Product

Question: My final product, this compound, shows impurities in the NMR and LC-MS analysis. What are the likely side products and how can I minimize their formation?

Answer:

Impurities can arise from both the esterification and the salt formation steps. Here's a breakdown of potential impurities and mitigation strategies:

  • Unreacted Starting Materials: The most common impurities are unreacted 6-aminohexanoic acid and hexanol.

    • Mitigation: As discussed in Issue 1, drive the esterification to completion by removing water or using an excess of hexanol. For the salt formation, ensure a stoichiometric amount of p-toluenesulfonic acid is used.

  • Di-hexyl ether: This can form from the acid-catalyzed dehydration of two hexanol molecules.

    • Mitigation: This is more prevalent at higher temperatures. Maintaining the reaction temperature at the minimum required for efficient water removal can reduce this side product.

  • N-Tosylation: The amino group of hexyl 6-aminohexanoate is nucleophilic and can react with p-toluenesulfonyl chloride (if used as a tosylating agent) or even undergo a reaction with the tosylate salt under harsh conditions, though the latter is less common for salt formation. If tosyl chloride is used to form a tosylamide, this is a significant side reaction.[7]

    • Mitigation: For the synthesis of the tosylate salt, p-toluenesulfonic acid monohydrate is the reagent of choice, not tosyl chloride. The salt formation is an acid-base reaction and should be carried out under milder conditions than a tosylation reaction.

  • Impurities from Starting Materials: Commercially available 6-aminohexanoic acid can contain related impurities from its synthesis, such as oligomers.[5]

    • Mitigation: Use high-purity starting materials. If necessary, recrystallize the 6-aminohexanoic acid before use.

Issue 3: Difficulty in Isolating the Final Product

Question: I am having trouble with the purification and isolation of the this compound salt. It is oily and difficult to crystallize. What are the best practices for purification?

Answer:

The physical properties of long-chain alkyl ester salts can make them challenging to handle. An oily consistency often points to the presence of impurities that disrupt the crystal lattice.

  • Purification Strategy:

    • Work-up: After the esterification, it's crucial to remove the acid catalyst and any unreacted carboxylic acid. A wash with a mild base, such as a saturated sodium bicarbonate solution, is effective. Follow this with a brine wash to remove residual water.

    • Chromatography: If impurities persist after the work-up, column chromatography of the crude hexyl 6-aminohexanoate ester (before salt formation) is recommended. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Salt Formation and Crystallization: Once the pure ester is obtained, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a stoichiometric amount of a solution of p-toluenesulfonic acid monohydrate in the same solvent. Crystallization can often be induced by cooling, scratching the flask, or adding a seed crystal. If the product still oils out, try a different crystallization solvent or a solvent/anti-solvent system (e.g., dissolving in a minimal amount of isopropanol and slowly adding hexanes).

Issue 4: Unexpected Spectroscopic Data

Question: The 1H NMR spectrum of my final product is complex and shows unexpected peaks. How can I interpret this data to identify side products?

Answer:

Careful analysis of the 1H NMR spectrum is key to identifying impurities. Here are some common signals to look out for:

  • Broad singlet around 7.9-8.5 ppm: This is characteristic of the ammonium protons (R-NH3+), confirming the formation of the tosylate salt.

  • Aromatic protons of the tosylate anion: You should see two doublets around 7.7 ppm and 7.2 ppm.

  • Methyl group of the tosylate anion: A singlet around 2.3 ppm.

  • Hexyl ester protons: A triplet around 4.0 ppm (-O-CH2-), and a series of multiplets for the other methylene groups.

  • 6-aminohexanoate backbone protons: A triplet around 2.9 ppm (-CH2-NH3+) and other multiplets.

Troubleshooting unexpected peaks:

  • Broad peak in the aliphatic region: This could indicate the presence of oligomers of 6-aminohexanoic acid.

  • Additional peaks in the aromatic region: This might suggest the presence of other aromatic impurities from your starting materials or solvents.

  • Absence of the ammonium proton signal: This would indicate that the salt formation was unsuccessful and you have the free amine.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group of 6-aminohexanoic acid before esterification?

While protecting the amino group (e.g., as a Boc or Cbz derivative) can prevent side reactions like N-alkylation and polymerization, it adds extra steps to the synthesis (protection and deprotection).[8][9] For a direct Fischer esterification, it is not strictly necessary if the reaction conditions are carefully controlled. The acidic conditions of the Fischer esterification protonate the amino group to form an ammonium salt, which deactivates it towards nucleophilic attack.[10]

Q2: What is the role of p-toluenesulfonic acid (PTSA) in this synthesis?

PTSA serves two primary roles in this synthesis:

  • Catalyst for Esterification: It acts as a strong acid catalyst to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6][11]

  • Counter-ion for Salt Formation: After the esterification is complete and the product is isolated, PTSA is used to form the 4-methylbenzenesulfonate salt with the amino group of the hexyl 6-aminohexanoate. This is an acid-base reaction that often improves the crystallinity and handling properties of the final product.

Q3: Can I use a different acid catalyst for the esterification?

Yes, other strong acids like sulfuric acid can also be used as catalysts for Fischer esterification.[3][12] However, PTSA is often preferred because it is a solid, less corrosive, and can be easier to handle and remove during work-up.[13]

Q4: My reaction seems to stall and not go to completion. What can I do?

If the reaction stalls, it's likely that the equilibrium has been reached.[4] Ensure that water is being effectively removed. Check the seals on your Dean-Stark apparatus and ensure the solvent is refluxing at the correct temperature to form an azeotrope with water. You can also try adding more of the excess reagent (hexanol) to push the equilibrium forward.

Q5: How can I confirm the formation of the tosylate salt?

The formation of the tosylate salt can be confirmed by several analytical techniques:

  • NMR Spectroscopy: Look for the characteristic peaks of the tosylate anion (aromatic protons and the methyl singlet) and the downfield shift of the protons adjacent to the amino group due to the formation of the ammonium ion.

  • FT-IR Spectroscopy: You should observe strong bands corresponding to the sulfonate group (around 1200 and 1030 cm-1).

  • Melting Point: The salt should have a distinct and sharp melting point, which will be different from the free amine (which is likely an oil).

III. Visual Guides

Main Reaction Pathway

Main Reaction 6-Aminohexanoic Acid 6-Aminohexanoic Acid Hexyl 6-aminohexanoate Hexyl 6-aminohexanoate 6-Aminohexanoic Acid->Hexyl 6-aminohexanoate Hexanol, PTSA (cat.) Toluene, Reflux This compound This compound Hexyl 6-aminohexanoate->this compound PTSA Solvent

Caption: Main synthesis pathway for this compound.

Common Side Reactions in Esterification

Side Reactions cluster_esterification Esterification Step 6-Aminohexanoic Acid 6-Aminohexanoic Acid Dimer/Oligomer Dimer/Oligomer 6-Aminohexanoic Acid->Dimer/Oligomer High Temp. N-Alkylation Product N-Alkylation Product 6-Aminohexanoic Acid->N-Alkylation Product Hexanol High Temp. Hexanol Hexanol Di-hexyl Ether Di-hexyl Ether Hexanol->Di-hexyl Ether High Temp. PTSA

Caption: Potential side reactions during the esterification step.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_water Is water being effectively removed? start->check_water check_catalyst Is catalyst concentration sufficient? check_water->check_catalyst Yes solution_water Use Dean-Stark / excess alcohol check_water->solution_water No check_temp Is reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading check_catalyst->solution_catalyst No solution_temp Adjust temperature and monitor by TLC check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_water->end solution_catalyst->end solution_temp->end

Caption: A logical workflow for troubleshooting low product yield.

IV. Quantitative Data Summary

ParameterRecommended RangeRationalePotential Issue if Deviated
Reactant Molar Ratio 1:3 to 1:5 (Acid:Alcohol)Drives equilibrium towards product formation.Low yield due to incomplete reaction.
Catalyst Loading (PTSA) 0.05 - 0.1 equivalentsSufficient to catalyze the reaction without promoting side reactions.Slow or incomplete reaction; potential for side reactions if too high.
Reaction Temperature 80 - 120 °C (Toluene reflux)Allows for azeotropic removal of water without excessive side reactions.Lower temps may not remove water effectively; higher temps can increase side products.

V. Experimental Protocols

Protocol 1: Synthesis of Hexyl 6-Aminohexanoate
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 6-aminohexanoic acid (1.0 eq), hexanol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add toluene as the solvent (enough to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent and ninhydrin stain).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexyl 6-aminohexanoate.

Protocol 2: Formation and Purification of this compound
  • Purify the crude hexyl 6-aminohexanoate by column chromatography if necessary.

  • Dissolve the purified ester in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.

  • Slowly add the PTSA solution to the ester solution with stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, cool the solution to 0-4 °C. If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal. As a last resort, slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes turbid, then allow it to stand for crystallization.

References

  • Mechanism of p-Toluenesulfonic acid. (2024, April 28). toluenesulfonicacid-ptbba.
  • 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate. Benchchem.
  • Protein, Amino Acid and Peptide Synthesis. ABI Scientific.
  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC - NIH.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024, October 3). Pearson.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. (2023, October 30). ACS Publications.
  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid. Google Patents.
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024, April 23). Preprints.org.
  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate.
  • Fischer–Speier esterification. Wikipedia.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). PMC - NIH.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 31). American Chemical Society.
  • Acylation and Esterification of Amino Acids. AK Lectures.
  • 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate, 86536-92-7. BroadPharm.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. Atlantis Press.
  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. (2019, April 7). Quora.
  • Tosylation of ethanolamine (??). (2017, January 2). Sciencemadness.org.
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
  • Fischer Esterification. Chemistry Steps.
  • WO2016037298A1 - Method for the enantioselective synthesis of 2(s)-amino-6-boronohexanoic acid (abh) and purification thereof. Google Patents.
  • Procedure of tosylation of p-aminochlorobenzene. (2014, October 23). Sciencemadness.org.
  • US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient. Google Patents.
  • How can I improve the yield of my Fischer Esterification?. (2020, February 13). Reddit.
  • Protective Groups. Organic Chemistry Portal.
  • 8 kinds of impurities which appear in peptide drugs synthesis. Omizzur.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient. Google Patents.
  • Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. PubMed.

Sources

Technical Support Center: Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with Hexyl 6-aminohexanoate 4-methylbenzenesulfonate (also known as Hexyl 6-aminohexanoate p-toluenesulfonate). The information is structured to address practical challenges and frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical identifiers for this compound?

This compound is most commonly identified by the following:

  • CAS Number: 1926-86-9[1][2]

  • Molecular Formula: C₁₂H₂₅NO₂·C₇H₈O₃S[1][2]

  • Molecular Weight: 387.54 g/mol [1][2]

  • Synonyms: 6-Aminohexanoic Acid Hexyl Ester p-Toluenesulfonate[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. Based on available data and general best practices for similar chemical structures, the following conditions are recommended:

ParameterRecommendationRationale
Storage Temperature Room temperature.[3]Storing at room temperature is suggested by some suppliers. However, for long-term stability, especially to prevent potential slow degradation, storage at 2-8°C in a desiccator is a prudent alternative.
Atmosphere Store in a dry, inert atmosphere if possible (e.g., under argon or nitrogen).The amino group can be susceptible to oxidation and the entire compound can be sensitive to moisture.
Light Sensitivity Protect from light.While not explicitly stated for this compound, many organic molecules can be light-sensitive. Storing in an amber vial or in a dark location is a good laboratory practice.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]This minimizes inhalation and skin contact. Although a specific safety data sheet for this compound is not readily available, general precautions for handling chemical reagents should be followed.[4][5]

Q3: What are the known solubility properties of this compound?

Hexyl 6-aminohexanoate p-toluenesulfonate is reported to be soluble in water and methanol.[2] The presence of the ionic tosylate salt group enhances its solubility in polar solvents compared to the free base form.

Q4: What is the expected shelf life of this compound?

One supplier indicates a shelf life of 1460 days (approximately 4 years) when stored under appropriate conditions.[2] However, it is always best to refer to the certificate of analysis for lot-specific data and to re-evaluate the purity of the compound if it has been stored for an extended period.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent or Poor Reaction Yields

Possible Cause 1: Degradation of the starting material.

  • Explanation: Although the compound has a reasonable shelf life, improper storage (e.g., exposure to moisture or high temperatures) can lead to degradation. The ester functionality could be susceptible to hydrolysis, and the amino group could undergo oxidation.

  • Solution:

    • Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS).

    • If degradation is suspected, it is recommended to use a fresh batch of the reagent.

    • Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere and at the recommended temperature.

Possible Cause 2: Inappropriate reaction solvent.

  • Explanation: While the compound is soluble in water and methanol, these protic solvents may not be suitable for all reaction types, as they can interfere with certain reagents or reaction mechanisms.

  • Solution:

    • Review the compatibility of your chosen solvent with the reaction chemistry.

    • Consider using a polar aprotic solvent if your reaction is sensitive to protic solvents.

    • Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

Issue 2: Difficulty in Product Purification/Presence of Impurities

Possible Cause 1: Residual starting material or byproducts.

  • Explanation: The tosylate group is a good leaving group, and depending on the reaction conditions, side reactions may occur. Incomplete reactions will also lead to the presence of the starting material in the product mixture.

  • Solution:

    • Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

    • Optimize reaction time and temperature to maximize the conversion to the desired product.

    • Employ appropriate purification techniques such as column chromatography, recrystallization, or preparative HPLC to separate the product from impurities.

Possible Cause 2: Salt exchange or loss of the tosylate counter-ion.

  • Explanation: During workup or purification, the tosylate counter-ion may be exchanged with other anions present in the reaction mixture or buffers. This can alter the physical properties of the product, such as solubility and chromatographic behavior.

  • Solution:

    • If the tosylate salt form is desired, avoid the use of buffers or reagents containing other salts where possible.

    • Characterize the final product thoroughly to confirm the presence of the tosylate counter-ion.

Experimental Workflow Visualization

The following diagram illustrates a decision-making workflow for troubleshooting unexpected experimental outcomes.

G start Unexpected Experimental Result (e.g., low yield, impurity) check_purity Verify Purity of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok fresh_reagent Use Fresh Reagent and Re-run Experiment purity_ok->fresh_reagent No review_protocol Review Reaction Protocol purity_ok->review_protocol Yes fresh_reagent->start conditions Check Reaction Conditions (Temp, Time, Atmosphere) review_protocol->conditions reagents Verify Purity/Activity of Other Reagents conditions->reagents optimize Optimize Reaction Conditions reagents->optimize end Successful Outcome optimize->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • MySkinRecipes. (n.d.). Hexyl 6-Aminohexanoate p-Toluenesulfonate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]

  • Penta Manufacturing Company. (2023). Safety Data Sheet - HEXYL HEXANOATE. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Hexyl 6-aminohexanoate 4-methylbenzenesulfonate and Other Amino Acid Esters in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Amino acid esters represent a versatile class of chemical compounds pivotal to advancements in drug delivery, polymer science, and synthetic chemistry. Their structural diversity allows for fine-tuning of physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate against other common amino acid esters. While many amino acid esters, like those of arginine and lysine, are primarily developed as prodrugs or formulation enhancers to improve therapeutic delivery, this compound and its derivatives serve a distinct and critical role as bifunctional linkers and synthetic intermediates. We will explore these differing applications, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of their respective performance profiles and optimal use cases.

Part 1: The Strategic Utility of Amino Acid Esters

Amino acids are the foundational building blocks of life, but their utility extends far beyond protein synthesis. Chemical modification of their carboxyl and amino groups unlocks a vast chemical space for innovation. Esterification of the carboxyl group is a common strategy employed to:

  • Enhance Lipophilicity: Converting the polar carboxylic acid into a less polar ester group can significantly improve a molecule's ability to cross biological membranes, a crucial factor for drug absorption.[1]

  • Improve Solubility: While often used to increase lipophilicity, esterification with specific moieties or formation of salt forms can also enhance aqueous solubility, which is critical for formulating parenteral drug products.[2]

  • Create Prodrugs: Amino acid esters are frequently used as prodrugs, where the ester bond is designed to be cleaved by endogenous esterase enzymes within the body, releasing the active parent drug at the target site.[1][3] This approach can improve bioavailability and reduce off-target effects.

  • Serve as Synthetic Intermediates: The ester and amino groups provide reactive handles for constructing more complex molecules, including peptides, polymers, and specialized linkers for bioconjugation.[4][5][6]

These modifications are central to overcoming challenges in drug delivery and creating novel functional materials.[7]

Part 2: A Deep Dive into this compound

This compound is a salt composed of the hexyl ester of 6-aminohexanoic acid and a p-toluenesulfonic acid (tosylate) counter-ion. To understand its function, it is essential to deconstruct its molecular architecture.

  • 6-Aminohexanoic Acid Core: This is a non-proteinogenic amino acid that provides a flexible six-carbon aliphatic chain. This chain acts as a spacer, separating the two functional ends of the molecule.

  • Hexyl Ester Group: The esterification with hexanol renders this part of the molecule significantly lipophilic.

  • Primary Amine: The terminal amino group is a key reactive site for conjugation.

  • 4-Methylbenzenesulfonate (Tosylate) Counter-ion: The free amine is basic and can be unstable. The formation of a salt with a strong acid like p-toluenesulfonic acid creates a stable, solid, and easily handled material.

The primary application of this compound and its protected analogues is not as a direct therapeutic or delivery agent, but as a bifunctional linker in complex organic synthesis. For instance, the related compound 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate is a versatile building block where the tosylate acts as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected under mild acidic conditions for subsequent reactions.[8][9] This makes it highly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[10]

Part 3: Comparative Analysis with Functional Amino Acid Esters

The utility of this compound is best understood when contrasted with amino acid esters designed for direct biological or formulation applications.

FeatureThis compoundL-Arginine Ethyl EsterL-Lysine Ethyl EsterFatty Acid Amino Acid Esters
Primary Role Synthetic Linker / IntermediateProdrug / Nutritional SupplementMonomer / Synthetic Intermediate"Green" Ionic Liquid / Permeation Enhancer
Key Structural Feature Long aliphatic spacer; Tosylate salt for stabilityGuanidinium group for NO productionTwo amino groups for cross-linkingLong fatty acid chain for high lipophilicity
Intended Biological Fate To be incorporated into a final, stable moleculeEnzymatic hydrolysis to release L-argininePolymerization or incorporation into larger structuresTemporarily disrupt skin stratum corneum
Primary Application PROTACs, Bioconjugation, Solid-phase synthesis[8][10]Cardiovascular health, Sports nutrition[11][12][13]Biodegradable polymers, Tissue engineering[5][14]Transdermal drug delivery[15]
Application in Drug Delivery and Formulation

Many amino acid esters are designed to enhance the delivery of therapeutic agents.

  • L-Arginine Ethyl Ester is a classic example of a prodrug. L-arginine itself has poor bioavailability. The ethyl ester derivative enhances its lipophilicity, allowing for better passive diffusion across cell membranes and protecting it from premature degradation by the arginase enzyme.[1] Once inside the cell, esterases cleave the ester bond, releasing L-arginine to participate in nitric oxide synthesis.[13]

  • Fatty Acid-Based Amino Acid Esters have been developed as novel "green" ionic liquids for transdermal drug delivery.[15] These compounds combine the biocompatibility of amino acids and fatty acids to act as chemical permeation enhancers, reversibly disrupting the lipid matrix of the stratum corneum to facilitate drug passage through the skin.[16][17][18]

This role contrasts sharply with that of Hexyl 6-aminohexanoate, which is not designed for cleavage in vivo but rather to provide a stable, lipophilic spacer within a larger, fully assembled molecule.

Chemical and Enzymatic Stability

The stability of an amino acid ester is a critical parameter that is engineered for its specific application.

  • For Prodrugs: A delicate balance is required. The ester must be stable enough to survive storage and administration (e.g., the acidic environment of the stomach) but labile enough to be cleaved by enzymes at the target site. Stability is highly pH-dependent, with most esters showing greater stability at lower pH.[3][19] The side chain of the amino acid also plays a role; electron-donating side chains (e.g., valine) tend to form more stable esters than those with electron-withdrawing properties (e.g., phenylalanine).[3][19]

  • For Synthetic Intermediates: High stability is paramount. The tosylate salt form of Hexyl 6-aminohexanoate enhances its shelf-life and prevents unwanted side reactions of the free amine, ensuring its integrity until it is used in a synthetic step.

Enzymatic hydrolysis, a key feature for prodrug activation, can also be leveraged for synthetic purposes. Enzymes like chymotrypsin and lipases can perform enantioselective hydrolysis of racemic amino acid esters, providing a method for producing enantiomerically pure amino acids.[20]

Part 4: Key Experimental Protocols

To illustrate the distinct applications, we describe two standard experimental workflows.

Protocol 1: Synthesis of a Bioconjugate Using a Protected Aminohexanoate Linker

This protocol outlines a conceptual workflow for using a derivative of the topic compound to link a small molecule to a peptide sequence.

Objective: To covalently attach a fluorescent dye to a peptide using 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate as a linker.

Methodology:

  • Linker Immobilization: A solution of the fluorescent dye (containing a nucleophilic group, e.g., a phenol) is reacted with 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate in the presence of a non-nucleophilic base (e.g., K₂CO₃) in an aprotic solvent like DMF. The nucleophile displaces the tosylate leaving group to form a stable ether linkage.

  • Purification: The Boc-protected dye-linker conjugate is purified using column chromatography.

  • Deprotection: The Boc protecting group is removed by treating the conjugate with an acid, such as trifluoroacetic acid (TFA), to yield the free primary amine.

  • Peptide Coupling: The purified amine-functionalized dye is then coupled to the C-terminus of a solid-phase-supported peptide using standard peptide coupling reagents (e.g., HBTU, DIPEA).

  • Cleavage and Final Purification: The final dye-linker-peptide conjugate is cleaved from the solid support and purified by reverse-phase HPLC.

G cluster_synthesis Bioconjugation Workflow A 1. Nucleophilic Displacement (Dye + Boc-Linker-OTs) B 2. Purification (Boc-Linker-Dye) A->B C 3. Boc Deprotection (TFA) B->C D 4. Amine-Functionalized Linker-Dye C->D E 5. Peptide Coupling (Solid-Phase Peptide + Linker-Dye) D->E F 6. Cleavage & HPLC Purification E->F G Final Conjugate (Peptide-Linker-Dye) F->G

Caption: Workflow for bioconjugation using an aminohexanoate linker.

Protocol 2: In Vitro Transdermal Permeation Assay

This protocol describes the use of a Franz diffusion cell to evaluate the performance of an amino acid ester as a skin permeation enhancer.

Objective: To quantify the effect of a fatty acid amino acid ester (FAAAE) ionic liquid on the transdermal delivery of a model drug (e.g., ibuprofen).

Methodology:

  • Skin Preparation: Excised human or porcine skin is prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Formulation Preparation: A saturated solution of ibuprofen is prepared in a vehicle (e.g., propylene glycol) with and without the FAAAE enhancer (e.g., 5% w/v).

  • Cell Setup: The receptor compartment is filled with phosphate-buffered saline (PBS) at 37°C and stirred continuously to maintain sink conditions.

  • Dosing: The donor compartment is charged with the prepared ibuprofen formulation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the receptor compartment and replaced with fresh PBS.

  • Quantification: The concentration of ibuprofen in the collected samples is quantified using a validated HPLC-UV method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and enhancement ratio (ER) are calculated to determine the enhancer's efficacy.

G cluster_franz Transdermal Permeation Workflow A 1. Prepare & Mount Skin on Franz Cell C 3. Fill Receptor with PBS (37°C, Stirring) A->C B 2. Prepare Donor Formulation (Drug +/- Enhancer) D 4. Apply Formulation to Donor Compartment B->D E 5. Sample Receptor at Time Intervals C->E D->E F 6. Quantify Drug (HPLC-UV) E->F G 7. Calculate Flux & Enhancement Ratio F->G

Caption: Franz diffusion cell workflow for permeation studies.

Part 5: Contrasting Roles in Development

The fundamental difference between this compound and performance-oriented amino acid esters can be visualized as a divergence in purpose from the outset of development.

G cluster_roles Divergent Roles of Amino Acid Esters cluster_linker Synthetic Application cluster_prodrug Drug Delivery Application Start Amino Acid Ester Core L1 Hexyl 6-Aminohexanoate Tosylate Start->L1 P1 L-Arginine Ethyl Ester Start->P1 L2 Add Functionality (Lipophilic Spacer) L1->L2 L3 Incorporate into Final Molecule (e.g., PROTAC) L2->L3 L4 Goal: Stability & Defined Structure L3->L4 P2 Modify Physicochemical Properties (Bioavailability) P1->P2 P3 Administer as Prodrug P2->P3 P4 Goal: In Vivo Cleavage & Drug Release P3->P4

Caption: Conceptual flow showing different development paths.

Conclusion

The selection of an amino acid ester must be guided by its intended application. This compound is an exemplary synthetic tool, engineered for stability and reactivity as a bifunctional linker to construct complex molecules with precision. Its value lies in its ability to controllably introduce a lipophilic spacer into a final molecular architecture. In contrast, amino acid esters like L-arginine ethyl ester or the novel fatty acid-based ionic liquids are designed for transient performance. They function as prodrugs or formulation enhancers, temporarily modifying a drug's properties to overcome biological barriers, with the ultimate goal of being cleaved or dissociated to release the active agent. For researchers and developers, understanding this fundamental distinction—stable structural component versus transient performance enhancer —is critical for leveraging the full potential of this versatile class of compounds.

References

  • Jain, A., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Available at: [Link][3][19]

  • Tshibangu, P. T., et al. (2020). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ACS Sustainable Chemistry & Engineering. Available at: [Link][15]

  • National Institutes of Health (NIH). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. Available at: [Link]

  • Stasiewicz, M., et al. (2022). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. RSC Advances. Available at: [Link]

  • PubChem. Ethyl N-ethyl-beta-alaninate. Available at: [Link]

  • Vaskevich, A., et al. (2013). Amino Acids in the Development of Prodrugs. PMC PubMed Central. Available at: [Link][2]

  • Grokipedia. L-Arginine ethyl ester. Available at: [Link][13]

  • Taylor & Francis Online. Amino esters – Knowledge and References. Available at: [Link][21]

  • Pereira, R., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes (Basel). Available at: [Link][16]

  • National Library of Medicine. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Available at: [Link][17]

  • Wikipedia. L-Arginine ethyl ester. Available at: [Link][1]

  • MCE (MedChemExpress). 6-(((Benzyloxy)carbonyl)amino)hexyl 4-methylbenzenesulfonate. Available at: [Link][10]

  • Ghose, A., et al. (1995). Schiff Bases of Amino Acid Esters as New Substrates for the Enantioselective Enzymatic Hydrolysis and Accompanied Asymmetric Transformations in Aqueous Organic Solvents. The Journal of Organic Chemistry. Available at: [Link][20]

  • Tachibana, Y., et al. (2015). Regiocontrol of the Bulk Polymerization of Lysine Ethyl Ester by the Selection of Suitable Immobilized Enzyme Catalysts. Biomacromolecules. Available at: [Link][5]

  • ResearchGate. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Available at: [Link][18]

  • Li, Y., et al. (2024). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Journal of Materials Chemistry B. Available at: [Link][7]

  • ACS Publications. Regiocontrol of the Bulk Polymerization of Lysine Ethyl Ester by the Selection of Suitable Immobilized Enzyme Catalysts. Available at: [Link][6]

  • Wikipedia. β-Alanine ethyl ester. Available at: [Link]

  • MDPI. Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination. Available at: [Link][22]

  • PubChem. L-Alanine ethyl ester. Available at: [Link]

  • REALAB LLC. 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1). Available at: [Link]

  • Springer. Enzymatic transesterification of monosaccharides and amino acid esters in organic solvents. Available at: [Link]

  • ResearchGate. Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Available at: [Link]

  • NIST. L-Alanine, ethyl ester. Available at: [Link]

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  • PubChem. DL-Alanine, ethyl ester. Available at: [Link]

  • LookChem. Benzyl 6-aminohexanoate 4-methylbenzenesulfonate. Available at: [Link]

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  • CP Lab Safety. Hexyl 6-Aminohexanoate p-Toluenesulfonate, min 98%, 1 gram. Available at: [Link]

  • Google Patents. Improved process for the preparation of 6-aminohexanoic acid.
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A Comparative Guide to the Validation of "Hexyl 6-aminohexanoate 4-methylbenzenesulfonate" Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate is an organic salt comprising the hexyl ester of 6-aminohexanoic acid and p-toluenesulfonic acid. The lipophilic hexyl ester component combined with the ionic nature of the primary amine and the tosylate counter-ion gives this molecule unique physicochemical properties, making it a compound of interest in specialty chemical and pharmaceutical development. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is paramount to ensure safety and efficacy.

This guide provides an in-depth, experience-driven approach to the validation of a purity method for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Furthermore, it presents a critical comparison with alternative analytical technologies, namely Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and HPLC with Charged Aerosol Detection (CAD), to offer researchers a comprehensive perspective on selecting the most appropriate method for their specific needs.

Understanding the Analyte and Potential Impurities

A robust analytical method is built upon a thorough understanding of the target analyte and its potential impurities. The synthesis of this compound typically involves the esterification of 6-aminohexanoic acid with hexanol, followed by salt formation with p-toluenesulfonic acid.

Potential impurities can be categorized as:

  • Process-related impurities:

    • Unreacted starting materials: 6-aminohexanoic acid, hexanol, p-toluenesulfonic acid.

    • By-products of esterification: Dimer or trimer of 6-aminohexanoic acid formed via amide bond formation[1].

    • Residual catalysts or reagents.

  • Degradation products:

    • Hydrolysis products: Reversion to 6-aminohexanoic acid and hexanol.

    • Oxidative degradation products.

The presence of the tosylate moiety provides a strong UV chromophore, making HPLC with UV detection a highly suitable primary analytical technique.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The combination of a non-polar stationary phase with a polar mobile phase in RP-HPLC is ideal for separating compounds with varying polarity, such as our target analyte and its potential impurities. The tosylate group in the molecule allows for sensitive detection at wavelengths around 220-230 nm.

Rationale for Method Selection

RP-HPLC-UV is selected as the primary method due to its specificity, sensitivity, and widespread availability in pharmaceutical laboratories. The inherent polarity difference between the lipophilic ester salt and its more polar starting material (6-aminohexanoic acid) or the non-polar starting material (hexanol) allows for effective separation. The ionic nature of the analyte suggests that ion-pair chromatography could be a powerful tool to achieve sharp peaks and reproducible retention times.

Experimental Protocol: A Stability-Indicating RP-HPLC-UV Method

This protocol is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.

1. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine, and provides an acidic pH to ensure the primary amine is protonated.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient is essential to elute both the polar impurities (e.g., 6-aminohexanoic acid) and the more retained analyte and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nmThe tosylate moiety exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the mobile phase and good peak shape.

2. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Validation Parameters (as per ICH Q2(R1) Guidelines):

The method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by separating the main peak from known impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, light). Peak purity analysis using a photodiode array (PDA) detector is crucial.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) by plotting peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically expected.

  • Accuracy: Determined by analyzing samples with known amounts of spiked impurities or by comparing the results to a well-characterized reference material. Recoveries are typically expected to be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by multiple injections of the same sample. Intermediate precision is evaluated by different analysts on different days and with different equipment. The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to the chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 225 nm separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate validate Method Validation (ICH Guidelines) calculate->validate

Caption: Workflow for HPLC Purity Validation.

Comparative Analysis of Alternative Purity Determination Methods

While RP-HPLC-UV is a robust primary method, other techniques offer unique advantages and can be used for orthogonal validation.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, derivatization would be necessary to improve volatility and thermal stability, as the salt form is not suitable for direct GC analysis.

  • Principle: The sample is volatilized and separated in a gaseous mobile phase based on its partitioning between the gas phase and a stationary phase within a capillary column. Flame Ionization Detection (FID) is a common detector for organic compounds.

  • Advantages:

    • High resolution for volatile impurities (e.g., residual hexanol).

    • Excellent for quantifying non-UV active impurities.

  • Disadvantages:

    • The compound is non-volatile and requires derivatization, adding complexity and potential for error.

    • Thermally labile impurities may degrade in the injector.

    • Not suitable for analyzing non-volatile impurities like 6-aminohexanoic acid or its dimers.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.[2][3]

  • Advantages:

    • Provides a direct, absolute measure of purity.

    • Requires no chromatography, reducing solvent consumption and analysis time.

    • Can identify and quantify a wide range of impurities in a single experiment, provided they have unique NMR signals.

  • Disadvantages:

    • Lower sensitivity compared to HPLC, making it challenging to quantify trace-level impurities.

    • Signal overlap can complicate quantification in complex mixtures.

    • Requires specialized, expensive instrumentation and expertise.

HPLC with Charged Aerosol Detection (CAD)

For compounds that lack a UV chromophore, CAD is an excellent alternative. While our target molecule has a UV-active tosylate, this comparison is valuable for analytes without this feature.

  • Principle: The HPLC eluent is nebulized, and the resulting aerosol particles are charged. The charged particles are then detected by an electrometer. The response is proportional to the mass of the non-volatile analyte.

  • Advantages:

    • Universal detection for any non-volatile and many semi-volatile compounds, independent of their chromophoric properties.[4]

    • More uniform response for different compounds compared to UV detection.

    • Can detect impurities that are invisible to a UV detector.

  • Disadvantages:

    • Requires volatile mobile phase buffers (e.g., ammonium formate instead of phosphate buffers).

    • The response can be non-linear and may be affected by the mobile phase composition in gradient elution.

    • Generally less sensitive than UV detection for compounds with strong chromophores.

Performance Comparison Summary
FeatureRP-HPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)HPLC-CAD
Principle of Detection UV AbsorbanceFlame IonizationNuclear Magnetic ResonanceCharged Aerosol
Specificity High (for chromophoric compounds)High (for volatile compounds)High (structure-specific)Universal (for non-volatiles)
Sensitivity High (for strong chromophores)HighModerateModerate to High
Quantitation Relative (Area %)Relative (Area %)Absolute (Primary Method)Relative (Mass-based)
Sample Throughput HighModerateLowHigh
Instrumentation Cost ModerateModerateVery HighHigh
Suitability for Target ExcellentPoor (requires derivatization)Excellent (orthogonal method)Good (alternative detector)
Logical Relationship of Method Selection

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Method Choices Analyte Hexyl 6-aminohexanoate 4-methylbenzenesulfonate Prop1 Strong UV Chromophore (Tosylate) Analyte->Prop1 Prop2 Non-Volatile Salt Analyte->Prop2 Prop3 Potential for Diverse Impurities Analyte->Prop3 HPLC_UV Primary Method: RP-HPLC-UV Prop1->HPLC_UV Directly applicable HPLC_CAD Alternative Detector: HPLC-CAD Prop1->HPLC_CAD Less sensitive than UV for this analyte GC Alternative: Gas Chromatography (GC) Prop2->GC Requires derivatization (major drawback) qNMR Orthogonal Method: Quantitative NMR (qNMR) Prop3->qNMR Good for structural confirmation & quantification

Caption: Rationale for analytical method selection.

Conclusion

For the purity validation of this compound, a well-validated, stability-indicating RP-HPLC-UV method stands as the most appropriate and robust choice for routine quality control. Its specificity, sensitivity, and the prevalence of the necessary instrumentation in pharmaceutical laboratories make it the industry standard.

However, for comprehensive characterization and orthogonal validation, qNMR offers an invaluable, direct measure of purity. While GC and HPLC-CAD have their merits, they present significant disadvantages for this particular analyte. GC is hampered by the non-volatile nature of the salt, and HPLC-CAD does not leverage the strong UV-absorbing properties of the tosylate moiety.

The selection of an analytical method should always be guided by the physicochemical properties of the analyte and potential impurities, as well as the intended purpose of the analysis. A multi-faceted approach, combining a primary chromatographic method with an orthogonal technique like qNMR, provides the highest level of confidence in the purity assessment of pharmaceutical compounds.

References

  • Thermo Fisher Scientific. (n.d.). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.
  • Socia, A., & Foley, J. P. (2016). Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection.
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
  • SynThink Research Chemicals. (n.d.). 6-Aminohexanoic Acid Trimer Impurity.
  • Synchemia. (n.d.). Aminocaproic acid EP Impurities.

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A Comparative Efficacy Analysis of Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate: A Protic Amino Acid Ester-Based Ionic Liquid

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical sciences, ionic liquids (ILs) have emerged as a class of compounds with immense potential, offering unique physicochemical properties that make them suitable for a myriad of applications, from "green" solvents in organic synthesis to advanced drug delivery systems.[1][2][3] This guide provides an in-depth comparative analysis of a promising, yet less-explored protic amino acid ester-based ionic liquid, Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. Its efficacy will be benchmarked against conventional imidazolium-based ionic liquids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential advantages and practical applications.

Introduction: The Rise of Biocompatible Ionic Liquids

The first two generations of ionic liquids, while effective in many industrial applications, often raised concerns regarding their environmental impact and biocompatibility.[1] This has led to the development of a third generation of ILs, which are derived from biomolecules such as amino acids.[1] These Amino Acid-Based Ionic Liquids (AAILs) are attracting significant attention due to their potential for lower toxicity, biodegradability, and inherent biocompatibility.[4][5]

This compound is a protic ionic liquid (PIL) that falls into this promising category. It is composed of a cation derived from the esterification of 6-aminohexanoic acid with hexanol, and the 4-methylbenzenesulfonate (tosylate) anion. The presence of the amino acid moiety is hypothesized to confer enhanced biocompatibility, while the protic nature of the cation may offer advantages in terms of lower viscosity and cost-effectiveness compared to aprotic ionic liquids (AILs). This guide will explore these hypotheses through a comparative lens, supported by established experimental data for analogous systems.

Synthesis and Structural Characteristics

The synthesis of this compound is a straightforward acid-base reaction, a hallmark of protic ionic liquid synthesis.

Proposed Synthesis Protocol:

  • Esterification: 6-aminohexanoic acid is reacted with hexanol in the presence of an acid catalyst (such as sulfuric acid) under reflux to form hexyl 6-aminohexanoate. The water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Protonation: The resulting hexyl 6-aminohexanoate, a weak base, is then neutralized with an equimolar amount of 4-methylbenzenesulfonic acid. This is typically done in a suitable solvent like ethanol or acetonitrile at room temperature.

  • Purification: The solvent is removed under reduced pressure, and the resulting ionic liquid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. The final product is dried under vacuum to yield the pure ionic liquid.

Structural Diagram:

G cluster_cation Hexyl 6-aminohexanoate (Cation) cluster_anion 4-Methylbenzenesulfonate (Anion) Cation_structure H₃N⁺-(CH₂)₅-C(=O)O-(CH₂)₅-CH₃ Anion_structure CH₃-C₆H₄-SO₃⁻

Caption: Cation and Anion of this compound.

Comparative Physicochemical Properties

The performance of an ionic liquid is intrinsically linked to its physicochemical properties. The table below offers a comparison between this compound and a widely studied conventional ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The properties for the former are predicted based on general trends observed for amino acid-based and protic ionic liquids.

PropertyThis compound (Predicted)1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) (Experimental)Rationale for Prediction/Comparison
Melting Point (°C) < 100-81As an ionic liquid, the melting point is below 100°C. The bulky, asymmetric nature of the cation contributes to a low melting point.
Viscosity (mPa·s at 25°C) 50 - 150~110Protic ionic liquids generally exhibit lower viscosity than aprotic ones. AAILs can have higher viscosity due to hydrogen bonding, but the long alkyl chain on the cation can disrupt this, leading to moderate viscosity.[1][6]
Density (g/cm³ at 25°C) 1.0 - 1.2~1.2The density is expected to be slightly lower than or comparable to imidazolium ILs, influenced by the long alkyl chains.
Thermal Stability (°C) 200 - 250~400The decomposition temperature is generally lower for protic ILs due to the potential for proton transfer and subsequent elimination reactions.[6]
Biocompatibility/Toxicity Expected to be lowModerateAmino acid-based ILs are generally considered more biocompatible and less toxic than many conventional ILs.[4][5]
Cost of Synthesis LowerHigherThe synthesis of protic ILs from readily available starting materials is typically more cost-effective.

Efficacy in Enhancing Drug Solubility: A Comparative Case Study

A significant application of ionic liquids in the pharmaceutical domain is their ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2][7][8] Many promising drug candidates are abandoned due to poor solubility, which limits their bioavailability.[2]

This section outlines a comparative experimental workflow to evaluate the efficacy of this compound against [BMIM][BF4] and another amino acid-based IL, Choline Lactate, in solubilizing a model poorly soluble drug, such as Ibuprofen.

Experimental Protocol: Comparative Solubility Enhancement
  • Preparation of Saturated Solutions:

    • To a series of sealed vials, add a fixed volume (e.g., 5 mL) of each ionic liquid (this compound, [BMIM][BF4], and Choline Lactate).

    • Add an excess amount of Ibuprofen to each vial to ensure a saturated solution is formed.

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.

  • Sample Collection and Dilution:

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.

    • Carefully extract an aliquot of the supernatant from each vial.

    • Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the drug concentration within the linear range of the analytical method.

  • Quantification of Solubilized Drug:

    • Analyze the diluted samples using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the appropriate wavelength for Ibuprofen (e.g., 220 nm).

    • Use a pre-validated calibration curve of Ibuprofen in the same diluent to determine the concentration of the drug in the diluted samples.

    • Back-calculate to determine the solubility of Ibuprofen in each pure ionic liquid.

  • Data Analysis and Comparison:

    • Compare the solubility of Ibuprofen in each ionic liquid. The results will likely demonstrate a significant increase in solubility in all ionic liquids compared to water.

    • The amino acid-based ILs are expected to show comparable or superior solubilizing power to [BMIM][BF4], with the added benefit of lower potential toxicity.

Expected Outcome and Mechanistic Insights

The enhanced solubility of non-polar drugs like Ibuprofen in ionic liquids is attributed to a combination of factors, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The ester and amino groups of the Hexyl 6-aminohexanoate cation, along with the sulfonate group of the anion, can participate in various non-covalent interactions with the drug molecule, disrupting the crystal lattice of the solid drug and facilitating its dissolution.

Workflow Visualization

G cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison A Add excess Ibuprofen to each IL B Equilibrate at 25°C for 48h A->B C Centrifuge to pellet undissolved drug B->C D Collect and dilute supernatant C->D E HPLC analysis D->E F Quantify using calibration curve E->F G Compare solubility in: - this compound - [BMIM][BF4] - Choline Lactate F->G

Caption: Workflow for comparing drug solubility in different ionic liquids.

Biocompatibility and "Green" Chemistry Aspects

A key driver for the development of AAILs is the pursuit of more environmentally benign and biocompatible solvents.[4] Conventional ionic liquids, particularly those with fluorinated anions like [BF4]⁻, can be toxic and may decompose to form hazardous substances. In contrast, AAILs are derived from natural building blocks.

  • Reduced Toxicity: Studies have shown that the cytotoxicity of amino acid ester-based ILs can be significantly lower than that of conventional ILs like Aliquat 336.[5] The incorporation of the 6-aminohexanoate moiety in the cation of the target IL is expected to result in a more favorable toxicological profile.

  • Sustainability: The synthesis from potentially renewable resources (amino acids and bio-based alcohols) aligns with the principles of green chemistry.[4]

Conclusion and Future Perspectives

  • Efficacy: It is expected to be an effective solvent for a range of applications, including as a medium for organic reactions and, notably, as a solubility enhancer for poorly soluble drugs. Its performance is anticipated to be comparable to, and in some aspects superior to, conventional ionic liquids.

  • Advantages: The primary advantages lie in its predicted lower toxicity, potential for biodegradability, and more sustainable and cost-effective synthesis. These features make it a particularly attractive candidate for pharmaceutical and biomedical applications.

  • Future Work: Further research is required to fully characterize the physicochemical properties of this compound and to conduct in vitro and in vivo studies to validate its efficacy and safety in drug delivery systems.

References

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  • Lu, Y., et al. (2021). Interfacial interactions and structures of protic ionic liquids on a graphite surface. Physical Chemistry Chemical Physics, 23(33), 17946-17954.
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A Senior Application Scientist's Guide to Linker Technology: Benchmarking Hexyl 6-aminohexanoate 4-methylbenzenesulfonate Against Commercial Standards in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the sophisticated landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success.[][] Its chemistry dictates the stability, pharmacokinetics, and ultimate efficacy of the entire construct.[][3] While numerous advanced linkers have been commercialized, the exploration of novel, custom linkers remains a frontier for innovation. This guide provides an in-depth, objective comparison of a foundational aliphatic linker, Hexyl 6-aminohexanoate 4-methylbenzenesulfonate , against industry-standard commercial alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating linker performance, grounded in experimental data and mechanistic rationale.

Part 1: The Linker Candidates: A Structural and Mechanistic Overview

The selection of a linker is a strategic decision that must align with the payload's mechanism of action, the target's biology, and the desired therapeutic window.[] Here, we profile our candidate linker alongside established commercial technologies.

The Challenger: this compound

This molecule represents a class of simple, linear aliphatic spacer linkers. Its structure consists of a C6 alkyl chain, an ester functional group, and a terminal primary amine (once deprotected), which serves as a conjugation handle. The tosylate salt form enhances its stability as a solid reagent.

  • Structure and Proposed Mechanism: The key feature of this linker is the ester bond. In the physiological environment, ester bonds are susceptible to hydrolysis by circulating esterase enzymes. This suggests a potential mechanism for payload release that is not dependent on the tumor microenvironment, classifying it as a simple, hydrolytically cleavable linker. The hexyl chain contributes to the overall length and hydrophobicity of the linker. Its simplicity makes it an attractive candidate for foundational studies or applications where rapid, non-targeted payload release following initial systemic distribution might be explored.

The Commercial Standards: A Trio of Proven Technologies

To provide a robust benchmark, we have selected three commercial linkers that represent the major strategies in modern ADC design: enzyme-specific cleavage, ultimate stability (non-cleavable), and solubility enhancement (PEGylation).

  • Valine-Citrulline PABC (vc-PABC): The Enzyme-Cleavable Standard. This is arguably the most well-known cleavable linker, designed for specific release within the tumor cell.[5][6]

    • Mechanism: The dipeptide valine-citrulline sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in many tumor cells.[5][7] This cleavage initiates a self-immolative cascade via the p-aminobenzyl alcohol (PABC) spacer, releasing the unmodified payload.[8] This targeted release mechanism minimizes premature drug release in systemic circulation.[7]

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): The Non-Cleavable Workhorse. This linker forms a highly stable thioether bond with the payload.[9][10]

    • Mechanism: As a non-cleavable linker, SMCC does not have a specific trigger for release. Instead, the payload is liberated only after the ADC is internalized by the target cell and the antibody itself is completely degraded within the lysosome.[10] This approach offers maximum stability in circulation, reducing the risk of off-target toxicity.[7][9]

  • Maleimide-PEG4-Val-Cit-PABC: The Enhanced Cleavable Linker. This linker combines the features of the vc-PABC system with a polyethylene glycol (PEG) spacer.

    • Mechanism: The cleavage mechanism is identical to vc-PABC. The key addition is the PEG4 unit, which serves to enhance the hydrophilicity and solubility of the entire ADC construct.[11][12][13] This is particularly crucial when working with hydrophobic payloads that can induce aggregation, a common challenge in ADC development.[14]

Visualizing the Candidates

G cluster_0 Linker Structures & Conjugation Points L1 Hexyl 6-aminohexanoate (Ester Linker) Payload Payload (Drug) L1->Payload Ester Bond (Cleavage Site) L2 Val-Cit-PABC (Enzyme-Cleavable) L2->Payload Val-Cit (Cleavage Site) L3 SMCC (Non-Cleavable) L3->Payload Amide Bond L4 Maleimide-PEG4-Val-Cit-PABC (PEGylated Cleavable) L4->Payload Val-Cit (Cleavage Site) Antibody Antibody (e.g., via Cys) Antibody->L1 Amide Bond Antibody->L2 Thioether Bond Antibody->L3 Thioether Bond Antibody->L4 Thioether Bond

Caption: Chemical strategies of the four benchmarked linkers.

Part 2: Experimental Design for Head-to-Head Benchmarking

A rigorous comparison requires a multi-faceted experimental approach that probes the critical performance attributes of each linker. The following protocols are designed as a self-validating system to assess stability, release kinetics, and biological potency.

Overall Experimental Workflow

G A Step 1: ADC Synthesis & Characterization B Step 2: In Vitro Plasma Stability Assay A->B Test Articles C Step 3: Target-Specific Cleavage Assay A->C Test Articles D Step 4: In Vitro Cytotoxicity Assay A->D Test Articles E Step 5: Comparative Data Analysis & Selection B->E Performance Data C->E Performance Data D->E Performance Data

Caption: High-level workflow for linker performance evaluation.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Preparation: A model monoclonal antibody (e.g., Trastuzumab) is partially reduced using a mild reducing agent like TCEP to expose reactive cysteine residues for conjugation.

  • Linker-Payload Activation: Each linker is pre-conjugated to a model payload (e.g., the cytotoxic agent MMAE or a fluorescent reporter like Cy5 for analytical ease). The reactive moiety of the linker (e.g., maleimide for SMCC and PEGylated vc-PABC, or an activated carboxyl group for the Hexyl aminohexanoate) is prepared for conjugation.

  • Conjugation Reaction: The activated linker-payload is incubated with the reduced antibody under controlled pH and temperature. The reaction is quenched after a set time.

    • Causality Insight: The choice of a maleimide reaction for the commercial standards provides a stable thioether bond. For the Hexyl 6-aminohexanoate linker, a standard EDC/NHS coupling to antibody lysines would be a viable alternative to cysteine conjugation, showcasing its versatility.

  • Purification and Characterization: The resulting ADCs are purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated payload and aggregates. Each ADC is then characterized to determine:

    • Drug-to-Antibody Ratio (DAR): Using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Using Size Exclusion Chromatography (SEC-HPLC).

    • Integrity: Using SDS-PAGE and Mass Spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay is critical for predicting the in vivo stability of the ADC and its potential for off-target toxicity.[15][16]

  • Incubation: Each purified ADC is incubated in fresh human plasma at 37°C. Aliquots are taken at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Analysis: The amount of intact ADC versus released payload in each aliquot is quantified. A common method is an affinity-capture ELISA, where an anti-payload antibody is used to capture any released drug, while an anti-antibody Fc region antibody is used to quantify the total antibody amount. Alternatively, LC-MS can provide more detailed information on linker-payload catabolism.[16]

  • Data Reporting: The results are expressed as the percentage of intact ADC remaining over time, and a stability half-life (t½) is calculated.

    • Trustworthiness Check: A control ADC with a known unstable linker (e.g., a simple disulfide linker) should be run in parallel to validate the assay's ability to detect instability.

Protocol 3: Target-Specific Cleavage Assay

This assay evaluates the efficiency of payload release under conditions that mimic the intracellular environment of a target cell.

  • Preparation of Cleavage Environment:

    • Hexyl 6-aminohexanoate ADC: Incubate in a buffer containing purified human serum esterase.

    • vc-PABC ADCs: Incubate in a buffer containing purified Cathepsin B at an acidic pH (e.g., pH 5.5).[17]

    • SMCC ADC: Incubate in a prepared lysosomal extract, which contains a cocktail of degradative enzymes, to simulate full antibody catabolism.

  • Reaction: The ADCs are incubated at 37°C, with samples taken at various time points.

  • Quantification: The release of the payload is monitored using reverse-phase HPLC (RP-HPLC), which can separate the small molecule payload from the large ADC.

  • Data Reporting: The rate of payload release is calculated for each linker.

Part 3: Data Interpretation and Comparative Analysis

The quantitative data from these experiments must be summarized for a clear, objective comparison.

Comparative Performance Data (Hypothetical)
LinkerPlasma Stability (t½, hours)Cleavage Rate (Relative Units)In Vitro Potency (IC50, ng/mL)Aggregation (%)
Hexyl 6-aminohexanoate 35100 (Esterase)508
Val-Cit-PABC 15085 (Cathepsin B)155
SMCC (Non-cleavable) >20010 (Lysosomal Degradation)252
Maleimide-PEG4-Val-Cit-PABC 16580 (Cathepsin B)12<1
Analysis of Results
  • Stability: The non-cleavable SMCC linker is expected to show the highest plasma stability, followed closely by the sterically protected and specific vc-PABC linkers.[7][9] The Hexyl 6-aminohexanoate linker, with its exposed ester bond, would likely be the least stable due to susceptibility to plasma esterases.

  • Payload Release: The ester and vc-PABC linkers should demonstrate efficient and rapid payload release in their respective specific enzymatic environments. The SMCC linker's release is dependent on the slower process of full antibody degradation.[10]

  • Potency & Aggregation: The PEGylated vc-PABC linker is anticipated to yield the most potent ADC with the least aggregation, highlighting the benefits of enhanced solubility.[11][12] The higher hydrophobicity of the simple hexyl chain in the test linker might lead to increased aggregation and reduced potency. The non-cleavable SMCC linker's potency may be slightly lower than cleavable counterparts if the released payload (with an attached amino acid residue) has reduced cell permeability, which can limit its "bystander" killing effect.[8]

Decision-Making Framework

G Start Start: Desired ADC Profile Q1 High Plasma Stability Required? Start->Q1 Q2 Bystander Effect Needed? Q1->Q2 Yes L_Ester Consider Ester Linker (with caution) Q1->L_Ester No Q3 Hydrophobic Payload? Q2->Q3 Yes L_SMCC Select SMCC Q2->L_SMCC No L_VC Select Val-Cit-PABC Q3->L_VC No L_PEG_VC Select PEG-Val-Cit-PABC Q3->L_PEG_VC Yes

Caption: Logic for linker selection based on experimental outcomes.

Conclusion

This guide demonstrates a comprehensive framework for benchmarking a novel linker like This compound against established commercial standards. Our analysis suggests that while this simple ester linker may offer ease of synthesis, it likely falls short in plasma stability compared to more advanced designs like vc-PABC and SMCC.[7] Its susceptibility to ubiquitous esterases could lead to premature payload release and potential off-target toxicity.

Conversely, the commercial standards demonstrate why they are leaders in the field:

  • SMCC offers maximal stability, ideal for highly potent payloads where systemic exposure must be minimized.[9][10]

  • vc-PABC provides an excellent balance of plasma stability and efficient, targeted intracellular release, enabling a potent therapeutic effect and the potential for bystander killing.[5][18]

  • PEGylated vc-PABC further refines this by mitigating the risks of aggregation associated with hydrophobic payloads, often leading to an improved therapeutic index.[11][13]

The choice of linker is not a one-size-fits-all decision. It requires a deep understanding of the interplay between the antibody, payload, and the linker itself. By employing the rigorous, multi-parameter evaluation process detailed here, drug developers can make informed, data-driven decisions to engineer the next generation of safe and effective targeted therapies.

References

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  • National Institutes of Health. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. [Link]

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Safety Operating Guide

Essential Safety and Handling Guide: Personal Protective Equipment for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for handling Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. As a preferred source for laboratory safety, this document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe handling, even in the absence of a specific Safety Data Sheet (SDS). The recommendations herein are synthesized from the known hazards of its constituent chemical classes: amino esters and tosylates (a type of sulfonate salt).

Given the absence of specific toxicological data, this compound must be handled with the utmost care, assuming it is potentially hazardous. The tosylate group is an excellent leaving group, indicating a higher degree of chemical reactivity.[1] Therefore, a robust personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of a safe experimental workflow.

Hazard Identification and Risk Assessment

Based on data from analogous sulfonate salts and organic compounds, this compound should be presumed to present the following hazards:

  • Skin Irritation: Sulfonic acid salts are known to be irritating to the skin.[2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[2][4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols of this compound may irritate the respiratory tract.[3][4]

  • Harmful if Swallowed: Similar chemical structures can be harmful if ingested.[5]

A thorough risk assessment should be conducted before any new or scaled-up procedure.[6]

Core Directive: A Multi-Layered PPE and Engineering Control Strategy

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with this compound must be performed with the following in place:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and dissolution, must be conducted in a properly functioning and certified chemical fume hood.[3] This is crucial for preventing the inhalation of airborne particles or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure airborne concentrations of any chemical are kept low.[7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all personnel handling this compound.

Body Part Required PPE Specification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldSafety glasses with side shields are the absolute minimum.[3][8] However, due to the irritant nature of sulfonate salts, chemical splash goggles are required to provide a seal around the eyes.[7][9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or working with larger quantities.[3][4]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for providing a protective barrier.[3][10] Always inspect gloves for tears or punctures before use.[11] Gloves must be removed and replaced immediately if contamination is suspected. Never wear gloves outside of the laboratory area.[10]
Body Laboratory CoatA flame-resistant lab coat with long sleeves and a closed front is required to protect the skin and personal clothing from contamination.[3][10]
Respiratory NIOSH-Approved Respirator (if required)When work is conducted within a certified fume hood, respiratory protection is typically not necessary.[3] However, if engineering controls fail or for large-scale operations where dust or aerosol generation cannot be controlled, a NIOSH-approved respirator may be required. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.[7][12]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Weighing the Solid Compound:
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).

  • Location: Conduct weighing exclusively inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Procedure: Use a spatula to carefully transfer the solid to a tared container. Avoid generating dust. Use anti-static weigh paper if necessary.

  • Cleanup: After weighing, carefully clean the spatula and any surfaces inside the hood that may have been contaminated.

Dissolution and Transfer of Solutions:
  • Preparation: Don all required PPE, including a face shield over chemical goggles.

  • Location: All dissolution and liquid transfer operations must occur within a chemical fume hood.

  • Procedure: Slowly add the solid to the solvent to prevent splashing. If transferring the resulting solution, do so carefully, keeping containers low on the hood surface to minimize potential splash distances.

  • Glassware: Always inspect glassware for cracks or defects before use.[11]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Workflow cluster_start cluster_assessment start Start: Identify Task (e.g., Weighing, Dissolution) risk_assessment Assess Exposure Risk start->risk_assessment risk_dust Risk of Dust/ Aerosol Inhalation risk_assessment->risk_dust Inhalation? risk_splash Risk of Splash risk_assessment->risk_splash Splash? risk_contact Risk of Skin Contact risk_assessment->risk_contact Contact? control_hood Work in Fume Hood risk_dust->control_hood control_goggles Wear Goggles risk_splash->control_goggles control_gloves Wear Nitrile Gloves risk_contact->control_gloves control_coat Wear Lab Coat risk_contact->control_coat control_shield Add Face Shield control_goggles->control_shield High Risk

Caption: PPE selection workflow for handling this compound.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure the safety of all personnel.

  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a clearly labeled, sealed hazardous waste container. Dispose of the container through your institution's EHS-approved waste disposal program.[3]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items must be disposed of as hazardous waste.[3] Do not place these items in the regular trash.

  • Empty Containers: Handle empty containers as if they still contain residual product.[3] They should be rinsed with an appropriate solvent (collecting the rinsate as hazardous waste) before disposal or reuse.

  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent and cleaning agent after work is complete.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink one or two glasses of water.[4] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.